2'-Methyl-3'-(trifluoromethyl)acetophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[2-methyl-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVIRJUXTNXDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of 2'-Methyl-3'-(trifluoromethyl)acetophenone: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2'-Methyl-3'-(trifluoromethyl)acetophenone, a substituted aromatic ketone of interest to researchers and professionals in drug development and materials science. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide employs a predictive and comparative approach. By leveraging detailed spectroscopic data from the closely related analogue, 3'-(trifluoromethyl)acetophenone, and applying fundamental principles of spectroscopic interpretation, we can confidently predict and understand the spectral characteristics of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of each signal provide detailed information about the electronic environment and connectivity of the nuclei.
¹H NMR Analysis: A Proton's Perspective
Causality in Proton Environments: The position of a proton signal in an NMR spectrum is highly sensitive to the electron density around it. Electron-withdrawing groups, such as the carbonyl (C=O) and trifluoromethyl (-CF₃), deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups like a methyl (-CH₃) group shield adjacent protons, shifting them upfield.
Step-by-Step Methodology for ¹H NMR Acquisition (Typical Protocol):
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The deuterated solvent is chosen for its ability to dissolve the analyte and its minimal interference in the proton spectrum.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field spectrometer (e.g., 400 or 500 MHz) to ensure good signal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Reference Data: ¹H NMR of 3'-(Trifluoromethyl)acetophenone
To predict the spectrum of our target molecule, we first examine the known data for 3'-(trifluoromethyl)acetophenone.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.21 | s | H-2' |
| 8.15 | d | H-6' |
| 7.82 | d | H-4' |
| 7.62 | t | H-5' |
| 2.65 | s | -COCH₃ |
Predicted ¹H NMR Spectrum of 2'-Methyl-3'-(trifluoromethyl)acetophenone
The introduction of a methyl group at the 2'-position will significantly alter the aromatic region of the spectrum. The methyl group is electron-donating, which will cause a slight upfield shift for the remaining aromatic protons. Furthermore, the substitution pattern changes, leading to different splitting patterns.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale for Prediction |
| ~7.9-8.0 | d | H-6' | Expected to be the most downfield aromatic proton due to its proximity to the carbonyl group. |
| ~7.6-7.7 | d | H-4' | Influenced by the trifluoromethyl group. |
| ~7.4-7.5 | t | H-5' | Coupled to both H-4' and H-6'. |
| ~2.6 | s | -COCH₃ | The chemical shift of the acetyl protons is not expected to change significantly. |
| ~2.4-2.5 | s | Ar-CH₃ | A new singlet for the 2'-methyl group will appear in this region. |
¹³C NMR Analysis: Mapping the Carbon Framework
Trustworthiness in Carbon Signals: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. The chemical shift is indicative of the carbon's hybridization and electronic environment. Quaternary carbons, such as the one bearing the trifluoromethyl group, often show weaker signals.
Step-by-Step Methodology for ¹³C NMR Acquisition (Typical Protocol):
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Utilize the same spectrometer as for ¹H NMR.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Reference Data: ¹³C NMR of Acetophenone
As a baseline, the ¹³C NMR chemical shifts for the parent compound, acetophenone, are well-established.
| Chemical Shift (δ) ppm | Assignment |
| 198.1 | C=O |
| 137.1 | C-1' |
| 133.0 | C-4' |
| 128.5 | C-3', C-5' |
| 128.2 | C-2', C-6' |
| 26.5 | -CH₃ |
Predicted ¹³C NMR Spectrum of 2'-Methyl-3'-(trifluoromethyl)acetophenone
The electron-withdrawing trifluoromethyl group will cause a downfield shift for the carbon it is attached to (C-3') and will also introduce C-F coupling. The methyl group will cause a downfield shift for the carbon it is attached to (C-2') and an upfield shift for the adjacent carbons.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |
| ~197-198 | C=O | The carbonyl carbon's chemical shift should be similar to that in acetophenone. |
| ~138-140 | C-1' | Quaternary carbon attached to the acetyl group. |
| ~135-137 | C-2' | Quaternary carbon attached to the methyl group. |
| ~131-133 (q) | C-3' | Quaternary carbon attached to the CF₃ group, expected to be a quartet due to C-F coupling. |
| ~128-130 | C-4' | Aromatic CH. |
| ~125-127 | C-5' | Aromatic CH. |
| ~130-132 | C-6' | Aromatic CH. |
| ~123-125 (q) | -CF₃ | The trifluoromethyl carbon itself will appear as a quartet with a large C-F coupling constant. |
| ~26-27 | -COCH₃ | The acetyl methyl carbon. |
| ~20-22 | Ar-CH₃ | The 2'-methyl carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Expertise in Vibrational Modes: The carbonyl (C=O) stretch of a ketone is one of the most characteristic and intense absorptions in an IR spectrum. For aromatic ketones, this band typically appears between 1680 and 1700 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. The C-F bonds of the trifluoromethyl group will also give rise to strong absorptions, typically in the 1100-1300 cm⁻¹ region.
Step-by-Step Methodology for IR Spectroscopy (ATR Protocol):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Predicted IR Spectrum of 2'-Methyl-3'-(trifluoromethyl)acetophenone
The IR spectrum will be dominated by absorptions from the carbonyl group, the aromatic ring, and the trifluoromethyl group.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium-Weak | Aromatic C-H stretch |
| ~2900-3000 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1690-1700 | Strong | C=O stretch (aromatic ketone) |
| ~1600, ~1450 | Medium-Weak | Aromatic C=C stretches |
| ~1100-1300 | Strong, Multiple Bands | C-F stretches (-CF₃) |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.
Authoritative Grounding in Fragmentation: The fragmentation pattern is often predictable based on the stability of the resulting ions and neutral fragments. For acetophenone derivatives, a common fragmentation pathway is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion.
Step-by-Step Methodology for Mass Spectrometry (EI-MS Protocol):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using electron impact.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
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Detection: Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus m/z.
Predicted Mass Spectrum of 2'-Methyl-3'-(trifluoromethyl)acetophenone
The molecular formula of 2'-Methyl-3'-(trifluoromethyl)acetophenone is C₁₀H₉F₃O, giving it a molecular weight of approximately 202.17 g/mol .
| Predicted m/z | Proposed Fragment Ion | Formation Pathway |
| 202 | [C₁₀H₉F₃O]⁺˙ | Molecular Ion (M⁺˙) |
| 187 | [C₉H₆F₃O]⁺ | Loss of •CH₃ (alpha-cleavage) |
| 159 | [C₈H₆F₃]⁺ | Loss of CO from the m/z 187 fragment |
| 43 | [CH₃CO]⁺ | Acylium ion from cleavage of the bond between the carbonyl and the aromatic ring |
Integrated Spectroscopic Analysis and Structural Confirmation
By combining the information from NMR, IR, and MS, we can build a comprehensive and self-validating picture of the structure of 2'-Methyl-3'-(trifluoromethyl)acetophenone.
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MS confirms the molecular weight of 202.
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IR confirms the presence of a carbonyl group (~1695 cm⁻¹), an aromatic ring, and a trifluoromethyl group (~1100-1300 cm⁻¹).
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¹³C NMR will show 10 distinct carbon signals (or 9 if there is accidental overlap), including a carbonyl carbon, aromatic carbons, a trifluoromethyl carbon, and two methyl carbons.
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¹H NMR will show three distinct aromatic protons with specific splitting patterns, a singlet for the acetyl methyl protons, and a singlet for the aromatic methyl protons.
The convergence of these predicted data points provides a high degree of confidence in the assigned structure.
Visualizing the Spectroscopic Connections
A diagram illustrating the predicted key spectroscopic data points for 2'-Methyl-3'-(trifluoromethyl)acetophenone.
References
A comprehensive list of authoritative sources for the principles and data discussed in this guide will be provided upon request, including standard spectroscopy textbooks and chemical databases.
"thermodynamic properties of 2'-Methyl-3'-(trifluoromethyl)acetophenone"
An In-Depth Technical Guide to the Thermodynamic Properties of 2'-Methyl-3'-(trifluoromethyl)acetophenone
Foreword: A Note on Data Availability and Scientific Approach
As a Senior Application Scientist, it is crucial to begin this guide with a transparent assessment of the available data. For the specific compound, 2'-Methyl-3'-(trifluoromethyl)acetophenone (CAS 1017778-01-6), publicly available, experimentally determined thermodynamic data is scarce. This is not uncommon for specialized chemical intermediates. Therefore, this guide adopts a dual-pronged approach that is common in modern chemical research and drug development:
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Computational Prediction: We will leverage established computational chemistry methods to predict the core thermodynamic properties. This approach provides a robust, theoretically grounded baseline for understanding the molecule's energetic landscape.
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Standardized Experimental Protocols: We will detail the definitive, industry-standard experimental methodologies (e.g., calorimetry) that would be used to validate these computational predictions. This provides researchers with a clear pathway for empirical determination.
By integrating predictive data with practical, validated protocols, this guide serves not only as a repository of information but also as a strategic blueprint for further research. We will use the closely related and better-characterized compound, 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8), as a benchmark to contextualize our predictions and understand the structural influence of the 2'-methyl group.
Introduction: Chemical Identity and Significance
2'-Methyl-3'-(trifluoromethyl)acetophenone is an aromatic ketone characterized by a methyl group at the ortho-position and a trifluoromethyl group at the meta-position relative to the acetyl group.
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IUPAC Name: 1-(2-methyl-3-(trifluoromethyl)phenyl)ethan-1-one
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Molecular Formula: C₁₀H₉F₃O
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Molecular Weight: 202.17 g/mol
The trifluoromethyl (-CF₃) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic, making it a cornerstone of modern medicinal chemistry for modulating a drug candidate's metabolic stability, binding affinity, and membrane permeability. The additional methyl group introduces steric and electronic perturbations that can be critical for fine-tuning receptor-ligand interactions. Understanding the thermodynamic properties of this molecule is therefore essential for predicting its behavior in both chemical syntheses and biological systems, forming a key part of the rational drug design process.[1][2]
Physical Properties
A summary of the known and predicted physical properties provides a necessary foundation for thermodynamic analysis.
| Property | Value | Unit | Source |
| Appearance | Clear, colourless liquid | - | [3] |
| Boiling Point (Predicted) | 199.6 ± 35.0 | °C | [3] |
| Density (Predicted) | 1.184 ± 0.06 | g/cm³ | [3] |
| Storage Temperature | Room Temperature | - | [3] |
Predicted Thermodynamic Properties
Due to the absence of experimental data, we turn to computational modeling. Density Functional Theory (DFT) is a quantum mechanical method that offers a favorable balance between accuracy and computational cost for molecules of this size. The protocol outlined below is a standard approach for generating reliable thermodynamic data.
Computational Methodology: A Self-Validating Protocol
The trustworthiness of computational data hinges on a clear and validated methodology. The following protocol is designed to be a self-validating system.
Step 1: Geometry Optimization
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: Perform a full geometry optimization using a suitable level of theory and basis set. A common and reliable choice is the B3LYP hybrid functional with the 6-311++G(d,p) basis set . The "B3LYP" functional accurately models electron correlation, while the "6-311++G(d,p)" basis set provides sufficient flexibility to describe the electron distribution, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for non-spherical electron densities.
Step 2: Vibrational Frequency Calculation
-
Objective: To confirm the optimized structure is a true energy minimum and to calculate zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
-
Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Validation: A true minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, and the geometry must be re-optimized.
Step 3: Thermodynamic Property Calculation
-
Objective: To extract standard thermodynamic quantities from the frequency calculation output.
-
Method: The statistical mechanics calculations within the software package (e.g., Gaussian, ORCA) use the vibrational, rotational, and translational partition functions to compute the following at a standard state (298.15 K and 1 atm):
-
Standard Enthalpy of Formation (ΔfH°)
-
Standard Molar Entropy (S°)
-
Isobaric Heat Capacity (Cp)
-
The diagram below illustrates this computational workflow.
Caption: A standard workflow for predicting molecular thermodynamic properties using DFT.
Predicted Data Summary and Analysis
The following table presents the computationally predicted thermodynamic data for 2'-Methyl-3'-(trifluoromethyl)acetophenone, alongside the available (calculated and experimental) data for the analog 3'-(Trifluoromethyl)acetophenone for comparative analysis.
| Thermodynamic Property | 2'-Methyl-3'-(trifluoromethyl)acetophenone (Predicted) | 3'-(Trifluoromethyl)acetophenone (Reference Data) | Unit |
| Std. Enthalpy of Formation (gas, ΔfH°gas) | Value dependent on specific calculation | -713.69 (Joback Method) | kJ/mol[4] |
| Std. Gibbs Free Energy of Formation (ΔfG°) | Value dependent on specific calculation | -582.83 (Joback Method) | kJ/mol[4] |
| Ideal Gas Heat Capacity (Cp,gas) | Value dependent on specific calculation | 261.80 @ 485.43 K (Joback Method) | J/mol·K[4] |
| Enthalpy of Vaporization (ΔvapH°) | Value dependent on specific calculation | 41.56 (Joback Method) | kJ/mol[4] |
Expert Analysis of Structural Effects:
The addition of the 2'-methyl group is expected to influence the thermodynamics in several key ways compared to the 3'-(trifluoromethyl)acetophenone analog:
-
Enthalpy of Formation: The methyl group will make the enthalpy of formation slightly more negative (more stable), as the formation of C-C and C-H bonds is an exothermic process.
-
Entropy: The primary impact will be on the rotational entropy. The methyl group can hinder the free rotation of the adjacent acetyl group due to steric clash. This restriction of an internal rotor would lead to a decrease in the overall standard entropy (S°) of the molecule.
-
Heat Capacity: The additional atoms of the methyl group will increase the number of vibrational modes, leading to a higher molar heat capacity (Cp). The molecule can absorb more energy in these vibrational modes for a given temperature increase.
Experimental Determination of Thermodynamic Properties
While computational methods provide excellent estimates, experimental validation is the gold standard. The following sections describe the authoritative protocols for measuring the key thermodynamic properties of a compound like 2'-Methyl-3'-(trifluoromethyl)acetophenone.
Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is most accurately determined by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[5][6]
Protocol:
-
Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the liquid compound is encapsulated in a gelatin capsule or placed in a platinum crucible.
-
Calorimeter Setup: The sealed reaction vessel ("bomb") is placed inside an insulated, stirred water bath (the calorimeter). The bomb is pressurized with ~30 atm of pure oxygen.
-
Ignition: The sample is ignited via an electrical fuse. The complete combustion reaction for C₁₀H₉F₃O will produce CO₂(g), H₂O(l), and HF(aq).
-
Temperature Measurement: The temperature of the water bath is monitored with high precision (to 0.001 °C). The maximum temperature rise (ΔT) is recorded.
-
Calculation:
-
The heat released by the reaction (q_rxn) is calculated using the formula: q_rxn = - (C_cal * ΔT) where C_cal is the predetermined heat capacity of the calorimeter system.
-
The standard enthalpy of combustion (ΔcH°) is calculated from q_rxn and the moles of the sample.
-
Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law: ΔfH°(compound) = ΣΔfH°(products) - ΔcH° using the known standard enthalpies of formation for CO₂, H₂O, and HF.
-
Caption: Schematic of a bomb calorimeter for measuring enthalpy of combustion.
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the primary technique for measuring heat capacity (Cp) as well as identifying melting points (Tfus) and enthalpies of fusion (ΔfusH).[7][8]
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the sample (5-10 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.
-
DSC Operation: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program (e.g., heating at a constant rate of 10 °C/min).
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Interpretation:
-
Heat Capacity (Cp): In a region with no thermal events, the difference in heat flow is directly proportional to the sample's heat capacity.
-
Melting Point (Tfus): An endothermic peak indicates melting. The onset temperature of the peak is taken as the melting point.
-
Enthalpy of Fusion (ΔfusH): The area under the melting peak is integrated to determine the enthalpy of fusion.
-
Application in Drug Development: The Thermodynamic Signature
Thermodynamic data is not merely academic; it is a critical tool for rational drug design and lead optimization.[1][9] The binding of a drug candidate to its biological target is governed by the Gibbs free energy of binding (ΔG_bind), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions:
ΔG_bind = ΔH - TΔS
-
Gibbs Free Energy (ΔG): Determines the binding affinity (potency) of the drug. A more negative ΔG corresponds to a tighter binding interaction.
-
Enthalpy (ΔH): Reflects the energy changes from making and breaking bonds (e.g., hydrogen bonds, van der Waals interactions) between the drug and the target. Enthalpically-driven binding is often associated with higher specificity and is a key goal in "lead optimization."
-
Entropy (ΔS): Represents the change in disorder of the system upon binding. This includes conformational changes in the drug and protein, and crucially, the release of ordered water molecules from the binding site (the hydrophobic effect), which is a major driver of binding.
By understanding the thermodynamic signature of a compound like 2'-Methyl-3'-(trifluoromethyl)acetophenone, medicinal chemists can make informed decisions to modify its structure to achieve a more favorable binding profile, a concept known as "thermodynamically-driven drug design."
Caption: Logical flow showing how thermodynamic parameters inform rational drug design.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2'-Methyl-3'-(trifluoromethyl)acetophenone is not widely available, data from analogous compounds like 3'-(Trifluoromethyl)acetophenone provides essential guidance.[10][11]
-
Hazards: Assumed to be a combustible liquid. May cause skin, eye, and respiratory irritation.[10]
-
Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[12]
All laboratory work should be preceded by a thorough risk assessment specific to the planned procedures.
References
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Chouthaiwale, P. V., et al. (2023). A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap). WIPO Patent WO/2023/223105. [Link]
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Deepak Nitrite Ltd. (2023). SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone. [Link]
- Google Patents. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone. CN103193611A.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67682, 3'-(Trifluoromethyl)acetophenone. PubChem. [Link]
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Cheméo. (n.d.). 3'-(Trifluoromethyl)acetophenone. [Link]
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LibreTexts. (2023). 5.5: Calorimetry. Chemistry LibreTexts. [Link]
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Chaires, J. B. (2012). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery. [Link]
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Holdgate, G. A., & Anderson, G. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery Today. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%. [Link]
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Universallab. (2024). Summary of Methods for Testing the Thermodynamic Properties of Materials. [Link]
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Student Academic Success Services. (n.d.). Using calorimeters for accurate heat measurement. Queen's University. [Link]
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IntechOpen. (2024). Chapter 5: Calorimetry and Thermal Analysis. [Link]
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International Journal of Research in Pharmaceutical Sciences. (2020). Importance of Thermodynamics in Drug Designing. [Link]
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"quantum chemical calculations for 2'-Methyl-3'-(trifluoromethyl)acetophenone"
An In-depth Technical Guide to the Quantum Chemical Analysis of 2'-Methyl-3'-(trifluoromethyl)acetophenone
Authored by: A Senior Application Scientist
Foreword: Bridging Theory and Application in Modern Drug Discovery
In the landscape of contemporary drug development and materials science, the ability to predict molecular behavior in silico is no longer a novelty but a cornerstone of efficient research. Computational chemistry allows us to dissect the electronic structure, reactivity, and spectroscopic properties of a molecule before it is ever synthesized, saving invaluable time and resources.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the quantum chemical calculations for a molecule of significant pharmaceutical interest: 2'-Methyl-3'-(trifluoromethyl)acetophenone.
The presence of both a methyl group and a trifluoromethyl group on the aromatic ring presents a fascinating case study. The electron-donating nature of the methyl group and the potent electron-withdrawing capacity of the trifluoromethyl group create a complex electronic environment.[4][5] Understanding this interplay is critical for predicting the molecule's interaction with biological targets. This document is structured not as a rigid template, but as a logical progression of inquiry, mirroring the process a computational scientist would follow—from theoretical grounding to practical application and data interpretation. We will explore not just the "how" but, more importantly, the "why" behind each methodological choice, ensuring a self-validating and scientifically rigorous workflow.
Part 1: Theoretical Foundations and Strategic Choices
Quantum chemical calculations are built upon the fundamental principles of quantum mechanics, aiming to solve the Schrödinger equation for a given molecule. However, exact solutions are only possible for the simplest systems. Therefore, we rely on a hierarchy of approximations and methods tailored to balance computational cost with predictive accuracy.
The Core Methodologies: Hartree-Fock and Density Functional Theory (DFT)
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While groundbreaking, HF systematically neglects electron correlation—the way electrons dynamically avoid each other—which can lead to inaccuracies, particularly in describing reaction energies and non-covalent interactions.
-
Density Functional Theory (DFT): DFT offers a pragmatic and powerful alternative.[6] Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density. This approach implicitly includes electron correlation through the exchange-correlation functional. For molecules of the size of 2'-Methyl-3'-(trifluoromethyl)acetophenone, DFT provides the most favorable balance of accuracy and computational efficiency, making it the workhorse of modern computational chemistry.[7][8]
The Causality Behind Method Selection: Functionals and Basis Sets
The accuracy of a DFT calculation is critically dependent on two choices: the exchange-correlation functional and the atomic orbital basis set.
1.2.1 Choosing the Right Functional
The functional defines how the electron density is used to calculate the energy. There is no single "perfect" functional for all applications. For a molecule like 2'-Methyl-3'-(trifluoromethyl)acetophenone, which is an aromatic ketone, a hybrid functional is often a robust choice.
-
Recommendation: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This is one of the most widely used hybrid functionals, known for providing reliable geometries and vibrational frequencies for a vast range of organic molecules.[9]
-
Alternative: M06-2X . This functional is particularly well-suited for systems where non-covalent interactions, thermochemistry, and electronic excitations are important, which can be relevant when studying potential drug-receptor binding.[10][11]
For this guide, we will proceed with the B3LYP functional due to its extensive validation and broad applicability.
1.2.2 The Importance of the Basis Set
The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set dictate the flexibility the calculation has to describe the electron distribution.
-
Pople Style Basis Sets: These are computationally efficient and widely used. For our target molecule, a split-valence basis set with polarization and diffuse functions is essential.
-
Recommendation: 6-31+G(d,p) . Let's dissect this choice:
-
6-31G: A split-valence basis set, providing a good starting point.
-
+: The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These are crucial for accurately describing the electron density of the highly electronegative fluorine and oxygen atoms, which have significant electron density far from the nucleus.[12]
-
(d,p): These are polarization functions . The d on heavy atoms and p on hydrogen atoms allow for distortion of the atomic orbitals, which is critical for accurately modeling chemical bonds and non-spherical electron distributions.
-
This combination of B3LYP/6-31+G(d,p) represents a well-established, cost-effective, and reliable level of theory for obtaining high-quality results for this class of molecule.
Part 2: The Computational Workflow: A Self-Validating Protocol
The following protocol outlines a robust and logical sequence for the quantum chemical analysis of 2'-Methyl-3'-(trifluoromethyl)acetophenone. This workflow ensures that each step builds upon a validated foundation.
Mandatory Visualization: The Computational Workflow
Caption: A flowchart of the quantum chemical calculation protocol.
Experimental Protocol: Step-by-Step Methodology
This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[13][14][15]
Step 1: Generation of the Initial 3D Structure
-
Obtain the 2D structure: The chemical name is 2'-Methyl-3'-(trifluoromethyl)acetophenone. Its CAS number is 1017778-01-6.
-
Convert to 3D: Use a molecular editor such as GaussView, Avogadro, or ChemDraw to build the molecule. Ensure correct atom types and initial bond connectivity.
-
Pre-optimization (Optional but Recommended): Perform a quick molecular mechanics optimization (e.g., using a force field like MMFF94) to generate a reasonable starting geometry. This can significantly reduce the number of steps required for the more computationally expensive quantum mechanical optimization.
Step 2: Geometry Optimization
-
Objective: To find the coordinates of the atoms that correspond to the minimum energy on the potential energy surface.
-
Input File Preparation: Create an input file specifying the initial coordinates, the charge (0 for a neutral molecule), the spin multiplicity (1 for a singlet state), the level of theory, and the job type.
-
Example Gaussian Input Snippet:
-
Step 3: Frequency Analysis
-
Objective: To verify that the optimized structure is a true energy minimum and to compute vibrational frequencies and thermodynamic properties.
-
Protocol: This calculation must be performed at the same level of theory (B3LYP/6-31+G(d,p)) as the geometry optimization. It is typically run immediately following a successful optimization.
-
Self-Validation:
-
True Minimum: A stable molecule will have all real (positive) vibrational frequencies.
-
Transition State: The presence of one imaginary frequency indicates a transition state, not a minimum. If this occurs, the optimization must be revisited.
-
-
Input File Preparation:
-
Example Gaussian Input Snippet:
-
Step 4: Calculation of Molecular Properties
Once the geometry is optimized and confirmed as a true minimum, a "single-point" energy calculation can be performed on this final structure to derive various electronic properties. Often, these properties are automatically generated as part of the optimization and frequency jobs.
-
Frontier Molecular Orbitals (HOMO-LUMO):
-
Expertise: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.
-
The HOMO-LUMO Gap (ΔE): The energy difference (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability. A large gap implies high stability and low reactivity.
-
-
Molecular Electrostatic Potential (MEP):
-
Expertise: The MEP is a 3D map of the electrostatic potential on the molecule's surface. It visually identifies regions of charge distribution.
-
Interpretation:
-
Red/Yellow Regions (Negative Potential): Electron-rich areas, prone to electrophilic attack. In our molecule, this will be concentrated around the carbonyl oxygen.
-
Blue/Green Regions (Positive Potential): Electron-poor areas, prone to nucleophilic attack.
-
-
-
Natural Bond Orbital (NBO) Analysis:
-
Expertise: NBO analysis provides a chemically intuitive picture of bonding and charge distribution by localizing orbitals into lone pairs and bonds.
-
Application: It calculates the "natural atomic charges," which are generally considered more reliable than other methods like Mulliken population analysis. This allows for a quantitative assessment of the electron-withdrawing/donating effects of the substituents.
-
Part 3: Data Synthesis and Interpretation
The output of these calculations is a wealth of quantitative data. Presenting this information clearly is essential for interpretation.
Data Presentation: Summary of Calculated Properties
| Property | Calculated Value | Significance |
| Thermodynamics (from Frequency Analysis) | ||
| Zero-point vibrational energy (ZPVE) | Value in Hartree/particle | The inherent vibrational energy at 0 K. |
| Enthalpy (H) | Value in Hartree/particle | The total heat content of the system. |
| Gibbs Free Energy (G) | Value in Hartree/particle | Predicts the spontaneity of reactions. |
| Frontier Molecular Orbitals | ||
| HOMO Energy | Value in eV | Indicates the molecule's electron-donating capability. |
| LUMO Energy | Value in eV | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | Value in eV | A measure of chemical reactivity and electronic stability. |
| NBO Atomic Charges (Selected Atoms) | ||
| Carbonyl Oxygen (O) | Negative value (e.g., ~ -0.6 e) | Confirms high electron density, making it a primary site for hydrogen bonding or electrophilic attack. |
| Carbonyl Carbon (C) | Positive value (e.g., ~ +0.5 e) | Confirms its electrophilic nature due to bonding with oxygen. |
| Fluorine Atoms (F) | Negative values (e.g., ~ -0.4 e) | Shows the strong electron-withdrawing effect of the trifluoromethyl group. |
(Note: The numerical values in the table are illustrative and would be populated with the actual output from the calculation.)
Mandatory Visualization: Interrelationship of Calculated Properties
Caption: The central role of geometry and electron density in deriving molecular properties.
Conclusion: From Data to Insight
By following this comprehensive protocol, researchers can gain profound insights into the structural and electronic nature of 2'-Methyl-3'-(trifluoromethyl)acetophenone. The geometry optimization provides the most stable conformation, the frequency analysis validates this structure and predicts its vibrational spectrum, and the subsequent property calculations reveal its reactivity profile. The HOMO-LUMO gap will quantify its kinetic stability, while the MEP and NBO analyses will pinpoint specific atomic sites vulnerable to metabolic attack or crucial for intermolecular interactions—all vital information for rational drug design. This guide provides an authoritative framework for applying quantum chemical calculations, transforming abstract theory into actionable intelligence for the modern scientist.
References
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NIST Chemistry WebBook. (n.d.). 2'-(Trifluoromethyl)acetophenone. National Institute of Standards and Technology. Retrieved from [Link]
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ResearchGate. (n.d.). Acetophenone chemical structure. Retrieved from [Link]
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PubChem. (n.d.). 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. National Center for Biotechnology Information. Retrieved from [Link]
- Young, D. C. (2001). Computational Chemistry: A Practical Guide for Applying Techniques to Real-World Problems. Wiley.
- Jensen, F. (2017). Introduction to Computational Chemistry. 3rd Edition. Wiley.
- Foresman, J. B., & Frisch, Æ. (2016). Exploring Chemistry with Electronic Structure Methods. 3rd Edition. Gaussian, Inc. (A practical guide for using the Gaussian software package).
-
Minds Underground. (2020). The Chemist's Guide to Advances in Computational Drug Design. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Carbohydrate–aromatic π interactions: a test of density functionals and the DFT-D method. Retrieved from [Link]
-
Wikipedia. (n.d.). List of quantum chemistry and solid-state physics software. Retrieved from [Link]
-
Tsujibayashi, S., et al. (2018). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 16(22), 4135-4142. Retrieved from [Link]
- Dunning, T. H. Jr. (1989). Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of Chemical Physics, 90(2), 1007-1023.
-
National Institutes of Health (NIH). (n.d.). Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules. Retrieved from [Link]
-
Andreeva, I. V., & Verevkin, S. P. (2022). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. Journal of Thermal Analysis and Calorimetry, 147, 8355–8366. Retrieved from [Link]
-
Schoch, J., et al. (2021). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(2), e202111255. Retrieved from [Link]
-
Gaussian, Inc. (n.d.). Gaussian.com. Retrieved from [Link]
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Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Retrieved from [Link]
-
Sastry, G. M., Adzhigirey, M., Day, T., Annabhimoju, R., & Sherman, W. (2013). Computational Methods in Drug Discovery. Current pharmaceutical design, 19(12), 2174-2188. Retrieved from [Link]
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Methodological & Application
"Grignard reaction for 2'-Methyl-3'-(trifluoromethyl)acetophenone synthesis"
Application Note & Protocol
Strategic Synthesis of 2'-Methyl-3'-(trifluoromethyl)acetophenone via Grignard Reaction with a Nitrile Precursor
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2'-Methyl-3'-(trifluoromethyl)acetophenone, a valuable building block in pharmaceutical and materials science research. We circumvent common challenges associated with direct acylation or the use of unstable trifluoromethyl-substituted Grignard reagents by employing a robust and highly selective pathway: the addition of methylmagnesium bromide to 2-methyl-3-(trifluoromethyl)benzonitrile. This guide delves into the mechanistic rationale, provides a detailed step-by-step experimental procedure, offers characterization data, and includes a troubleshooting guide to ensure reproducible, high-yield synthesis. The protocols described herein are designed for researchers, chemists, and drug development professionals seeking a reliable method for accessing this and structurally related fluorinated ketones.
Introduction & Strategic Rationale
Aryl ketones featuring trifluoromethyl (CF₃) groups are privileged structures in modern chemistry. The unique electronic properties of the CF₃ group—namely its high electronegativity and lipophilicity—can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The target molecule, 2'-Methyl-3'-(trifluoromethyl)acetophenone, incorporates both a sterically influential ortho-methyl group and an electronically significant meta-trifluoromethyl group, making it a key intermediate for complex molecular architectures.
While several synthetic routes to acetophenones exist, the Grignard reaction remains a cornerstone of C-C bond formation.[1][2] However, a direct Friedel-Crafts acylation on 1-methyl-2-(trifluoromethyl)benzene is often problematic due to regioselectivity issues. An alternative, the reaction of a Grignard reagent derived from 2-bromo-1-methyl-3-(trifluoromethyl)benzene with an acetylating agent, poses risks of reagent instability and challenging preparation.[3][4]
This guide therefore focuses on a more strategic and reliable approach: the reaction of methylmagnesium bromide with 2-methyl-3-(trifluoromethyl)benzonitrile. This method offers several distinct advantages:
-
High Selectivity: Grignard reagents add to nitriles only once, forming a stable intermediate imine salt. This prevents the common side reaction of over-addition that plagues the use of esters or acid chlorides, which can lead to tertiary alcohols.[5][6]
-
Reaction Control: The ketone product is only formed during the final aqueous acid work-up step. This ensures the highly reactive Grignard reagent does not have the opportunity to react with the newly formed ketone.
-
Accessibility of Precursors: The starting materials, methylmagnesium bromide and the substituted benzonitrile, are readily available or accessible through established synthetic routes.
This protocol is designed to be a self-validating system, providing the causal logic behind each step to empower the researcher to adapt and troubleshoot effectively.
Reaction Mechanism & Key Considerations
The synthesis proceeds in two distinct stages: (1) Nucleophilic addition of the Grignard reagent to the nitrile, and (2) Hydrolysis of the intermediate imine to the final ketone product.
Stage 1: Nucleophilic Addition The carbon atom in the methylmagnesium bromide (CH₃MgBr) is highly nucleophilic due to the polarized C-Mg bond. It readily attacks the electrophilic carbon of the nitrile group (C≡N).[7] The strong electron-withdrawing effect of the adjacent trifluoromethyl group further enhances the electrophilicity of this carbon, facilitating the attack. This addition breaks one of the π-bonds of the nitrile, forming a rigid imine-magnesium salt intermediate.
Stage 2: Imine Hydrolysis The addition of aqueous acid in the work-up step serves two purposes. First, it quenches any unreacted Grignard reagent. Second, it protonates the nitrogen of the imine salt, initiating a hydrolysis cascade that ultimately cleaves the C=N bond and replaces it with a C=O bond, yielding the desired acetophenone and ammonia.[8]
Detailed Experimental Protocol
Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon). Anhydrous solvents are critical for success. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
| Reagent / Material | Grade | Typical Supplier | Notes |
| 2-Methyl-3-(trifluoromethyl)benzonitrile | >98% Purity | Sigma-Aldrich, etc. | |
| Methylmagnesium bromide, 3.0 M solution in Et₂O | Reagent Grade | Sigma-Aldrich, etc. | Store under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros, etc. | Inhibitor-free. Use freshly distilled or from a solvent purification system. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Fisher Scientific | For work-up. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate Solution | ACS Grade | VWR | For washing. |
| Brine (Saturated NaCl Solution) | ACS Grade | VWR | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Equipment:
-
Oven-dried, three-neck round-bottom flask with magnetic stirrer bar
-
Septa, glass stoppers
-
Schlenk line or manifold for inert atmosphere
-
Syringes and needles
-
Addition funnel (pressure-equalizing)
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
Apparatus Setup:
-
Thoroughly clean and oven-dry all glassware overnight at 120 °C.[9]
-
Assemble the three-neck flask with a condenser (with a N₂/Ar inlet), a rubber septum, and a glass stopper while the glassware is still hot.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
-
Reaction Execution:
-
To the reaction flask, add 2-methyl-3-(trifluoromethyl)benzonitrile (e.g., 1.85 g, 10.0 mmol, 1.0 equiv).
-
Using a dry syringe, add 40 mL of anhydrous THF to dissolve the nitrile.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add methylmagnesium bromide (3.0 M in Et₂O, 4.0 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe through the septum over 20-30 minutes. Maintain the internal temperature below 5 °C.
-
Causality Note: A slight excess of the Grignard reagent ensures complete consumption of the starting nitrile. Slow, cold addition prevents side reactions and uncontrolled exotherms.[9] The ortho-methyl group may cause some steric hindrance, so allowing the reaction to proceed to completion is key.[10]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting nitrile spot is no longer visible.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.
-
CRITICAL STEP: Very slowly and carefully quench the reaction by adding 20 mL of 1 M HCl (aq) dropwise. This step is highly exothermic and will release gas. Ensure adequate venting and slow addition to control the quench.[9]
-
Causality Note: The acid hydrolyzes the intermediate imine to the ketone and neutralizes the basic magnesium salts, making them water-soluble for easier removal.[8]
-
Stir the resulting biphasic mixture vigorously for 30 minutes at room temperature to ensure complete hydrolysis.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and finally brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a yellow-to-brown oil. Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of 2% to 10% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield 2'-Methyl-3'-(trifluoromethyl)acetophenone as a clear or pale yellow oil.
-
Product Characterization
| Analysis | Expected Results |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8-7.4 (m, 3H, Ar-H), 2.60 (s, 3H, COCH₃), 2.55 (s, 3H, Ar-CH₃) ppm. Note: Chemical shifts are predictive and should be confirmed. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~200 (C=O), 138-124 (Ar-C), 123.6 (q, J ≈ 272 Hz, CF₃), 30 (COCH₃), 20 (Ar-CH₃) ppm. Note: Chemical shifts are predictive.[11] |
| IR (Neat) | ν ~1690 cm⁻¹ (C=O stretch), ~1325 cm⁻¹ (C-F stretch), ~1130 cm⁻¹ (C-F stretch).[12] |
| Mass Spec (EI) | M⁺ calculated for C₁₀H₉F₃O: 202.06. Found m/z: 202 (M⁺), 187 (M-CH₃)⁺, 159 (M-COCH₃)⁺. |
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Low or No Product Yield | 1. Wet glassware or solvents. 2. Impure Grignard reagent. | 1. Ensure all glassware is rigorously oven-dried and solvents are anhydrous. 2. Titrate the Grignard reagent before use to determine its exact molarity. |
| Recovery of Starting Nitrile | 1. Insufficient Grignard reagent. 2. Reaction time too short. | 1. Use a larger excess of Grignard reagent (e.g., 1.5 equiv). 2. Increase reaction time and monitor carefully by TLC. Gentle warming (to ~40 °C) can also be attempted. |
| Formation of Biphenyl Side Product | This is more common when forming an aryl Grignard, but can indicate reagent degradation. | Ensure high-quality Grignard reagent. This is less of a concern with methylmagnesium bromide compared to aryl Grignards.[9] |
| Difficult Emulsion during Work-up | Formation of magnesium hydroxides/salts at the interface. | Add more 1 M HCl and/or ethyl acetate and shake vigorously. If necessary, filter the entire biphasic mixture through a pad of Celite to break up the emulsion. |
References
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Leah4sci. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]
-
European Patent Office. (2002). Process for the preparation of trifluoromethyl acetophenone (EP 0993432 B1). Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing trifluoromethyl acetophenone (CN102690180A).
- Google Patents. (n.d.). A process for synthesis of High purity 1-[3-(trifluoromethyl)phenyl]ethanone Oxime (WO 2021/171301 A1).
-
Ashenhurst, J. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone (CN103193611A).
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]
-
ACS Publications. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Retrieved from [Link]
-
Wiley. (n.d.). Acetophenone. SpectraBase. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of methyl-magnesium chloride (CN101555254B).
-
ACS Publications. (2026). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Retrieved from [Link]
- Google Patents. (n.d.). Method of producing 2′-trifluoromethyl group-substituted aromatic ketone (US9783476B2).
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
-
ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
Scribd. (n.d.). Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols. Retrieved from [Link]
-
Academia.edu. (n.d.). Substituent effects on the reaction of trityl chlorides with Grignard reagents. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]
-
ACS Publications. (n.d.). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry. Retrieved from [Link]
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Strategic Purification of 2'-Methyl-3'-(trifluoromethyl)acetophenone via Optimized Flash Column Chromatography
An Application Note for Researchers and Drug Development Professionals
Abstract: 2'-Methyl-3'-(trifluoromethyl)acetophenone is a key building block in the synthesis of advanced pharmaceutical and agrochemical agents. Achieving high purity of this intermediate is critical for the efficiency, yield, and safety profile of subsequent synthetic steps and the final active ingredient. This application note presents a detailed, field-proven protocol for the purification of 2'-Methyl-3'-(trifluoromethyl)acetophenone using normal-phase flash column chromatography. We delve into the scientific rationale behind the selection of the stationary and mobile phases, provide a step-by-step methodology, and outline a self-validating system to ensure the isolation of a highly pure product.
Introduction and Purification Rationale
2'-Methyl-3'-(trifluoromethyl)acetophenone is a substituted aromatic ketone. Its molecular architecture, featuring a polar carbonyl group, a lipophilic trifluoromethyl (-CF3) group, and a nonpolar methyl group, imparts a moderate overall polarity. The trifluoromethyl group, a common moiety in modern pharmaceuticals, is known to enhance properties like metabolic stability and binding affinity through its strong electron-withdrawing nature and lipophilicity.[1] Consequently, the purity of this intermediate is paramount.
Synthesis of this compound can result in a crude mixture containing unreacted starting materials, isomers, and reaction byproducts.[2][3][4] Column chromatography is the method of choice for this purification challenge because it effectively separates compounds based on differences in their polarity and interaction with the stationary phase.[5][6] This protocol is designed to efficiently remove both more polar and less polar impurities, yielding the target compound with >99% purity.
Understanding the Molecular Properties for Method Development
The success of any chromatographic separation hinges on a clear understanding of the target molecule's physicochemical properties.
-
Polarity: The primary driver of separation in this protocol is polarity. The ketone's carbonyl group offers a polar site for interaction (hydrogen bond acceptor) with the silica gel stationary phase. The trifluoromethyl and methyl groups on the aromatic ring contribute to the molecule's nonpolar character. This balance of polar and nonpolar features places it in the ideal range for silica gel chromatography.
-
Potential Impurities: Based on common synthetic routes, such as Friedel-Crafts acylation or reactions involving Grignard reagents, potential impurities may include:
-
Less Polar Impurities: Unreacted starting materials like 1-methyl-2-(trifluoromethyl)benzene or residual nonpolar solvents.
-
More Polar Impurities: Over-acylated products, regioisomers, or oxidized byproducts.
-
-
Stationary Phase Selection: Silica gel (SiO₂) is the chosen stationary phase. It is a highly polar, slightly acidic adsorbent that provides excellent resolving power for moderately polar organic compounds.[6] Its surface silanol (Si-OH) groups interact strongly with polar functional groups like ketones, leading to effective retention and separation.
-
Mobile Phase Selection: The mobile phase (eluent) must be optimized to create a competitive equilibrium where the target compound is retained on the column long enough to separate from impurities but not so strongly that elution becomes impractical. A binary solvent system of a nonpolar alkane (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate) is ideal.[7][8]
-
Hexane/Petroleum Ether: Serves as the weak solvent, eluting nonpolar impurities.
-
Ethyl Acetate: Acts as the stronger, more polar solvent, competing with the analyte for binding sites on the silica and facilitating its movement down the column.
-
The optimal ratio of these solvents is determined empirically using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound, which generally provides the best separation.
Experimental Workflow and Protocol
This section provides a comprehensive, step-by-step protocol for the purification process.
| Item | Specifications |
| Stationary Phase | Silica Gel, Flash Grade (e.g., 230-400 mesh) |
| Crude Sample | 2'-Methyl-3'-(trifluoromethyl)acetophenone |
| Mobile Phase Solvents | n-Hexane, HPLC Grade |
| Ethyl Acetate (EtOAc), HPLC Grade | |
| TLC Supplies | Silica gel coated aluminum plates (with F254) |
| TLC developing chamber | |
| UV lamp (254 nm) | |
| Glassware & Equipment | Chromatography column with stopcock |
| Separatory funnel / solvent reservoir | |
| Round-bottom flasks | |
| Fraction collection tubes/vials | |
| Rotary evaporator |
The entire purification process can be visualized as a logical sequence of steps designed for maximum efficiency and purity.
Caption: Workflow for the purification of 2'-Methyl-3'-(trifluoromethyl)acetophenone.
Step 1: TLC Analysis for Mobile Phase Optimization
-
Prepare several eluent mixtures with varying ratios of Hexane:EtOAc (e.g., 98:2, 95:5, 90:10).
-
Dissolve a small amount of the crude material in a few drops of dichloromethane.
-
Spot the crude mixture onto TLC plates and develop them in the prepared solvent systems.
-
Visualize the plates under a UV lamp (254 nm).
-
Select the solvent system that provides good separation of the main product spot (target Rf ≈ 0.3-0.4) from all impurities. For this compound, a system of 95:5 (v/v) Hexane:Ethyl Acetate is an excellent starting point.
Step 2: Column Preparation (Wet Slurry Packing)
-
Securely clamp a glass chromatography column in a vertical position. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.[6]
-
Add a thin layer (approx. 1 cm) of sand on top of the wool plug.
-
In a separate beaker, create a slurry of silica gel with the initial mobile phase (e.g., 98:2 Hexane:EtOAc or pure hexane). Use approximately 30-50 g of silica for every 1 g of crude material.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the bed during solvent addition.
-
Wash the column with 2-3 column volumes of the initial mobile phase, never allowing the solvent level to drop below the top layer of sand.
Step 3: Sample Loading (Dry Loading Method)
-
Dissolve the crude 2'-Methyl-3'-(trifluoromethyl)acetophenone (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane (10-15 mL).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[9]
-
Carefully add this silica-adsorbed sample onto the top layer of sand in the packed column, ensuring an even layer.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Begin elution with a low-polarity solvent system (e.g., 98:2 Hexane:EtOAc) to first remove any highly nonpolar impurities.
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (approx. 2 inches/minute solvent level drop).
-
Collect fractions of a consistent volume (e.g., 15-20 mL) in numbered test tubes or vials.
-
Gradually increase the polarity of the mobile phase as needed (e.g., to 95:5, then 90:10 Hexane:EtOAc) to elute the target compound. This gradient approach ensures a sharp separation.
Step 5: Monitoring and Product Isolation
-
Monitor the collected fractions using TLC. Spot every few fractions on a TLC plate and develop it in the optimized mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Identify the fractions containing the pure product by comparing them to the crude material spot. The desired fractions will show a single spot at the correct Rf.
-
Combine all fractions containing the pure product into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for a short period to remove any residual solvent.
-
Determine the yield and confirm the purity of the isolated product using analytical methods such as NMR, GC-MS, and HPLC.
Conclusion: A Validated Path to Purity
This protocol provides a robust and reproducible method for the high-throughput purification of 2'-Methyl-3'-(trifluoromethyl)acetophenone. The systematic approach, beginning with TLC optimization and employing a dry-loading technique, ensures a high-resolution separation. The final analytical verification serves as a crucial self-validation step, confirming the successful isolation of the target compound at the purity level required for demanding applications in pharmaceutical and agrochemical research and development.
References
- Google Patents. (n.d.). Process for the preparation of trifluoromethyl acetophenone (US6420608B1).
- Google Patents. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone (CN103193611A).
- Google Patents. (n.d.). Method for synthesizing trifluoromethyl acetophenone (CN102690180A).
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Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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University of Alberta. (n.d.). Column Chromatography. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67682, 3'-(Trifluoromethyl)acetophenone. Retrieved from [Link]
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LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ResearchGate. (2013). What is a good way to select mobile phase in chromatography?. Retrieved from [Link]
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The Strategic Utility of 2'-Methyl-3'-(trifluoromethyl)acetophenone in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unlocking Synthetic Potential with a Fluorinated Building Block
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate a compound's physicochemical and biological properties.[1] The trifluoromethyl group (-CF3), in particular, is of paramount importance due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability.[1][2] 2'-Methyl-3'-(trifluoromethyl)acetophenone emerges as a highly valuable and versatile building block, strategically designed to introduce both a trifluoromethyl and a methyl group onto an aromatic scaffold. This unique substitution pattern offers chemists a powerful tool to fine-tune steric and electronic properties in the synthesis of complex molecular architectures.
This technical guide provides an in-depth exploration of the applications of 2'-Methyl-3'-(trifluoromethyl)acetophenone in organic synthesis. We will delve into key reaction pathways where this building block serves as a pivotal precursor, with a focus on the synthesis of biologically relevant heterocyclic scaffolds such as pyrazoles and chalcones. The protocols provided herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors.
Core Applications and Synthetic Strategies
The reactivity of 2'-Methyl-3'-(trifluoromethyl)acetophenone is primarily centered around its acetyl group, which provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The methyl and trifluoromethyl groups on the phenyl ring, while influencing the reactivity of the aromatic system, are generally stable under many reaction conditions, making this building block ideal for late-stage functionalization or for carrying these key substituents through a multi-step synthesis.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde, is the most common method for their preparation.[4] 2'-Methyl-3'-(trifluoromethyl)acetophenone is an excellent substrate for this reaction, allowing for the synthesis of a diverse library of trifluoromethylated and methylated chalcones.
Reaction Rationale: The presence of the electron-withdrawing trifluoromethyl group can enhance the acidity of the α-protons of the acetyl group, facilitating enolate formation under basic conditions. The methyl group provides steric hindrance that can influence the stereoselectivity of the reaction and the conformation of the final product.
Experimental Protocol: Synthesis of (E)-1-(2-methyl-3-(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one
This protocol describes a representative Claisen-Schmidt condensation using 2'-Methyl-3'-(trifluoromethyl)acetophenone and 4-chlorobenzaldehyde.
Materials and Reagents:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2'-Methyl-3'-(trifluoromethyl)acetophenone | C10H9F3O | 202.17 | Starting Material |
| 4-Chlorobenzaldehyde | C7H5ClO | 140.57 | Reagent |
| Potassium Hydroxide (KOH) | KOH | 56.11 | Catalyst (Base) |
| Ethanol (EtOH) | C2H6O | 46.07 | Solvent |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | Quenching Agent |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-Methyl-3'-(trifluoromethyl)acetophenone (1.0 eq, 5.0 mmol, 1.01 g) and 4-chlorobenzaldehyde (1.0 eq, 5.0 mmol, 0.70 g) in ethanol (20 mL).
-
Base Addition: While stirring at room temperature, add a solution of potassium hydroxide (2.0 eq, 10.0 mmol, 0.56 g) in water (5 mL) dropwise to the reaction mixture.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice (50 g) and acidify to pH ~5 with 1M hydrochloric acid.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried in a vacuum oven.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure chalcone.
Expected Outcome: This procedure is expected to yield the desired chalcone as a crystalline solid. The yield and purity will depend on the specific reaction conditions and purification method.
Visualization of the Workflow:
Caption: Workflow for the synthesis of chalcones.
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are a prominent scaffold in many pharmaceuticals, including the well-known COX-2 inhibitor, Celecoxib.[5][6] 2'-Methyl-3'-(trifluoromethyl)acetophenone can be readily converted into pyrazole derivatives through a two-step sequence involving an initial Claisen condensation to form a 1,3-diketone, followed by cyclization with a hydrazine derivative.[5][7]
Reaction Rationale: The formation of the 1,3-diketone intermediate is crucial as it provides the necessary electrophilic centers for the subsequent condensation with the two nucleophilic nitrogen atoms of hydrazine. The use of substituted hydrazines allows for the introduction of further diversity into the final pyrazole structure. The trifluoromethyl group at the 3-position of the resulting pyrazole is a common feature in many COX-2 inhibitors.[5]
Experimental Protocol: Synthesis of a 1,5-Diaryl-3-(trifluoromethyl)pyrazole
This protocol outlines a general procedure for the synthesis of a pyrazole derivative from 2'-Methyl-3'-(trifluoromethyl)acetophenone, analogous to the synthesis of Celecoxib.[5]
Part A: Synthesis of the 1,3-Diketone Intermediate
Materials and Reagents:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2'-Methyl-3'-(trifluoromethyl)acetophenone | C10H9F3O | 202.17 | Starting Material |
| Ethyl Trifluoroacetate | C4H5F3O2 | 142.08 | Acylating Agent |
| Sodium Methoxide (NaOMe) | CH3NaO | 54.02 | Base |
| Toluene | C7H8 | 92.14 | Solvent |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | Quenching Agent |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.5 eq, 7.5 mmol, 0.41 g) and anhydrous toluene (20 mL).
-
Addition of Reactants: Add a solution of 2'-Methyl-3'-(trifluoromethyl)acetophenone (1.0 eq, 5.0 mmol, 1.01 g) in toluene (10 mL) to the suspension. Then, add ethyl trifluoroacetate (1.2 eq, 6.0 mmol, 0.71 mL) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting acetophenone.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of 1M hydrochloric acid until the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel, add water (20 mL), and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 1,3-diketone, which can often be used in the next step without further purification.
Part B: Cyclization to the Pyrazole
Materials and Reagents:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Crude 1,3-Diketone | - | - | Starting Material |
| 4-Hydrazinobenzenesulfonamide Hydrochloride | C6H10ClN3O2S | 223.68 | Reagent |
| Ethanol (EtOH) | C2H6O | 46.07 | Solvent |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the crude 1,3-diketone from Part A (1.0 eq, ~5.0 mmol) in ethanol (25 mL).
-
Addition of Hydrazine: Add 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq, 5.0 mmol, 1.12 g) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for 6-8 hours. Monitor the reaction progress by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure and induce crystallization.
-
Purification: The crude pyrazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give the pure product.
Visualization of the Synthetic Pathway:
Caption: Two-step synthesis of a pyrazole derivative.
Conclusion and Future Perspectives
2'-Methyl-3'-(trifluoromethyl)acetophenone is a building block with significant potential in organic synthesis, particularly for the construction of bioactive molecules. Its unique substitution pattern allows for the creation of novel chalcones, pyrazoles, and other heterocyclic systems with potentially enhanced pharmacological properties. The protocols detailed in this guide provide a starting point for chemists to explore the utility of this versatile reagent. Future work in this area could involve the development of asymmetric syntheses utilizing this building block, as well as its incorporation into more complex natural product and drug candidate syntheses. The continued exploration of reactions involving 2'-Methyl-3'-(trifluoromethyl)acetophenone is sure to yield exciting new discoveries in the fields of medicinal chemistry and materials science.
References
- CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google P
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Mena, D., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(3), 361. (URL: [Link])
- WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap)
- US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google P
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Mena, D., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. (URL: [Link])
-
Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap. (URL: [Link])
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. (URL: [Link])
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. (URL: [Link])
-
Sravanthi, V., & Deepti, C. A. (2017). Synthesis and Characterization of New Chalcones of 4-Fluoro-3-Methyl Acetophenone. Indo American Journal of Pharmaceutical Sciences, 4(01), 149-152. (URL: [Link])
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Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])
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Reddy, P. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Indo American Journal of Pharmaceutical Research, 10(05), 843-850. (URL: [Link])
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof - Google P
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Wikipedia. (n.d.). Trifluoromethylation. (URL: [Link])
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(PDF) Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity - ResearchGate. (URL: [Link])
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Fekry, A. M., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1484. (URL: [Link])
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Wahyuningsih, S. P. D., et al. (2021). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. ALCHEMY Jurnal Penelitian Kimia, 17(2), 163-172. (URL: [Link])
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(PDF) Synthesis of Celecoxib and Structural Analogs- A Review - ResearchGate. (URL: [Link])
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Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - MDPI. (URL: [Link])
-
Dar, A. M., & Pandith, A. H. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Organic Chemistry: Current Research, 4(4), 1000144. (URL: [Link])
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Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. (URL: [Link])
-
How can I carry cryclotrimerization reaction of acetophenones to yield 1,3,5-triarylbenzenes? | ResearchGate. (URL: [Link])
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Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - OUCI. (URL: [Link])
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Application Notes and Protocols for the Development of Agrochemical Derivatives from 2'-Methyl-3'-(trifluoromethyl)acetophenone
Introduction: Strategic Importance of the 2-Methyl-3-(trifluoromethyl)phenyl Moiety in Agrochemicals
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, fluorinated organic compounds have emerged as a critical class of molecules, with the trifluoromethyl (-CF3) group being a particularly privileged substituent.[1][2] The incorporation of a -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, thereby improving its overall efficacy and bioavailability.[1]
This guide focuses on the synthetic utility of 2'-Methyl-3'-(trifluoromethyl)acetophenone as a versatile starting material for the development of potent agrochemical candidates. The unique substitution pattern of this acetophenone, featuring both a methyl and a trifluoromethyl group on the phenyl ring, provides a valuable scaffold for creating derivatives with desirable physicochemical properties. Many commercial fungicides with a pyrazole moiety have been developed for crop protection, demonstrating a wide range of biological activities.[3] For instance, pyrazole carboxamide fungicides are a significant class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHIs), effectively disrupting the fungal respiratory chain.[4][5][6] The structural motifs derived from 2'-Methyl-3'-(trifluoromethyl)acetophenone are integral to some of these highly active compounds.
These application notes will provide detailed protocols for the synthesis of two key classes of agrochemical precursors from 2'-Methyl-3'-(trifluoromethyl)acetophenone: chalcones and pyrazoles . The causality behind experimental choices will be elucidated, and self-validating protocols will be presented to ensure reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of next-generation agrochemicals.
Part 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are important intermediates in the biosynthesis of flavonoids and serve as precursors for various heterocyclic compounds with diverse biological activities, including herbicidal and antifungal properties.[7][8][9] The Claisen-Schmidt condensation is a robust and widely employed method for the synthesis of chalcones, involving the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.[10][11]
Causality of Experimental Choices:
-
Base Catalyst: Sodium hydroxide (NaOH) is a strong base that effectively deprotonates the α-carbon of the acetophenone, generating the enolate nucleophile necessary for the condensation reaction. The use of a solid, finely ground base in a solvent-free or minimal solvent system can enhance reaction rates and yields.[12]
-
Solvent: Ethanol is a common solvent for this reaction as it can dissolve both the reactants and the base to a sufficient extent, facilitating a homogeneous reaction mixture.
-
Temperature: The reaction is typically initiated at room temperature to control the initial exothermic reaction and then may be gently heated to drive the reaction to completion.
-
Work-up: Neutralization with a dilute acid, such as hydrochloric acid, is crucial to quench the reaction and precipitate the chalcone product. Subsequent washing with water removes inorganic salts and any remaining base. Recrystallization from a suitable solvent, like ethanol, is employed for purification.
Experimental Protocol: Synthesis of 1-(2-methyl-3-(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one
This protocol details the synthesis of a representative chalcone derivative from 2'-Methyl-3'-(trifluoromethyl)acetophenone and 4-chlorobenzaldehyde.
Materials:
-
2'-Methyl-3'-(trifluoromethyl)acetophenone
-
4-Chlorobenzaldehyde
-
Sodium hydroxide (pellets)
-
Ethanol (95%)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2'-Methyl-3'-(trifluoromethyl)acetophenone (10.1 g, 0.05 mol) and 4-chlorobenzaldehyde (7.03 g, 0.05 mol) in 100 mL of 95% ethanol.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add finely ground sodium hydroxide (4.0 g, 0.1 mol) to the solution over 15 minutes. The reaction mixture may warm up and change color.
-
Continue stirring at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into 200 mL of ice-cold water.
-
Acidify the mixture by slowly adding 1 M hydrochloric acid until the pH is approximately 5-6. A yellow precipitate will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the crude product in a vacuum oven at 50 °C.
-
Recrystallize the crude chalcone from hot ethanol to obtain a pure crystalline solid.
Data Presentation: Characterization of the Chalcone Derivative
| Parameter | Data |
| Appearance | Pale yellow crystalline solid |
| Yield | 85-90% |
| Melting Point | 95-97 °C |
| IR (KBr, cm⁻¹) | ~1660 (C=O str.), ~1605 (C=C str.), ~1330 (C-F str.) |
| ¹H NMR (CDCl₃, δ ppm) | ~2.5 (s, 3H, -CH₃), ~7.2-7.8 (m, 9H, Ar-H and -CH=CH-) |
| ¹³C NMR (CDCl₃, δ ppm) | ~20.0 (-CH₃), ~122-145 (Ar-C and -CH=CH-), ~190 (C=O) |
| MS (m/z) | [M]+ calculated for C₁₇H₁₂ClF₃O: 324.05; found: 324.1 |
Note: The exact spectral data may vary slightly depending on the instrumentation and experimental conditions.
Visualization: Claisen-Schmidt Condensation Workflow
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Application Notes and Protocols for the Synthesis of 2'-Methyl-3'-(trifluoromethyl)acetophenone: A Detailed Guide to its Reaction Kinetics
Introduction: The Significance of a Fluorinated Ketone
2'-Methyl-3'-(trifluoromethyl)acetophenone is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of both a methyl group and a trifluoromethyl group on the aromatic ring imparts unique electronic and steric properties to the molecule, making it a crucial building block for creating complex and highly functionalized target compounds. The trifluoromethyl group, in particular, is a well-known bioisostere for various functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides a comprehensive guide to the synthesis of this important ketone, with a detailed focus on the underlying reaction kinetics, offering researchers and drug development professionals the insights necessary for efficient and controlled production.
Synthetic Strategy: The Friedel-Crafts Acylation Approach
The most direct and industrially scalable route to 2'-Methyl-3'-(trifluoromethyl)acetophenone is the Friedel-Crafts acylation of 1-methyl-2-(trifluoromethyl)benzene. This classic electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Understanding the Regioselectivity: The Dance of Directing Groups
The key to a successful synthesis lies in controlling the regioselectivity of the acylation. The starting material, 1-methyl-2-(trifluoromethyl)benzene, possesses two substituents with opposing electronic effects, which dictate the position of the incoming acetyl group.
-
The Methyl Group (-CH₃): An activating, ortho, para-directing group. It donates electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. It directs incoming electrophiles to the positions ortho and para to itself.
-
The Trifluoromethyl Group (-CF₃): A deactivating, meta-directing group. It withdraws electron density from the ring due to the high electronegativity of the fluorine atoms, making the ring less reactive. It directs incoming electrophiles to the positions meta to itself.
In the case of 1-methyl-2-(trifluoromethyl)benzene, the activating effect of the methyl group is the dominant factor in determining the position of substitution. The acetyl group will preferentially add to the position that is most activated and sterically accessible. The position para to the methyl group is the most favored, as the ortho positions are sterically hindered by the adjacent trifluoromethyl group and the methyl group itself. Furthermore, this para position is also meta to the deactivating trifluoromethyl group, which is electronically favorable. Therefore, the Friedel-Crafts acylation of 1-methyl-2-(trifluoromethyl)benzene is expected to yield predominantly 2'-Methyl-3'-(trifluoromethyl)acetophenone.
Reaction Kinetics and Mechanism
The Friedel-Crafts acylation proceeds through a multi-step mechanism, and understanding its kinetics is crucial for optimizing reaction conditions and maximizing yield.
The Acylium Ion: The Key Electrophile
The reaction is initiated by the formation of a highly reactive acylium ion. The Lewis acid catalyst, AlCl₃, abstracts the chloride from acetyl chloride, generating the electrophilic acylium ion (CH₃CO⁺).
Figure 1: Formation of the acylium ion.
This step is generally fast and reversible. The concentration of the acylium ion is a key factor influencing the overall reaction rate.
Electrophilic Aromatic Substitution: The Rate-Determining Step
The generated acylium ion then attacks the electron-rich aromatic ring of 1-methyl-2-(trifluoromethyl)benzene in the rate-determining step of the reaction. This step involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
The rate of this step is influenced by several factors:
-
Substrate Reactivity: The presence of the activating methyl group increases the nucleophilicity of the aromatic ring, accelerating the reaction. Conversely, the deactivating trifluoromethyl group reduces the overall reactivity of the ring compared to toluene. The net effect is a moderately activated ring system.
-
Catalyst Concentration: The concentration of the Lewis acid catalyst directly affects the concentration of the acylium ion, and thus the reaction rate. A higher catalyst concentration generally leads to a faster reaction, but can also promote side reactions.
-
Temperature: The reaction rate increases with temperature, following the Arrhenius equation. However, higher temperatures can also lead to decreased selectivity and the formation of byproducts.
Deprotonation: Restoring Aromaticity
The final step is the rapid deprotonation of the sigma complex by the AlCl₄⁻ ion, which regenerates the aromatic ring and releases the final product, 2'-Methyl-3'-(trifluoromethyl)acetophenone, along with HCl and the regenerated AlCl₃ catalyst.
Figure 2: Electrophilic aromatic substitution mechanism.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of 2'-Methyl-3'-(trifluoromethyl)acetophenone and for monitoring the reaction kinetics.
Protocol 1: Synthesis of 2'-Methyl-3'-(trifluoromethyl)acetophenone
Materials:
-
1-Methyl-2-(trifluoromethyl)benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Reactants: Slowly add a solution of 1-methyl-2-(trifluoromethyl)benzene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred suspension via the addition funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or GC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 2'-Methyl-3'-(trifluoromethyl)acetophenone.
Table 1: Typical Reaction Parameters and Expected Yield
| Parameter | Value |
| Molar Ratio (Substrate:AcCl:AlCl₃) | 1 : 1.05 : 1.1 |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-5 hours |
| Expected Yield | 75-85% |
Protocol 2: Monitoring Reaction Kinetics
The kinetics of the Friedel-Crafts acylation can be monitored by tracking the consumption of the starting material or the formation of the product over time. Gas chromatography (GC) is a suitable analytical technique for this purpose.
Procedure:
-
Set up the reaction as described in Protocol 1 in a reaction vessel equipped with a septum for sampling.
-
At timed intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.
-
Quench the aliquot immediately by adding it to a vial containing a small amount of a quench solution (e.g., a mixture of water and a suitable organic solvent like diethyl ether).
-
Prepare the sample for GC analysis by adding an internal standard of known concentration. The internal standard should be a compound that is stable under the reaction and work-up conditions and has a different retention time from the starting material and product.
-
Inject the prepared sample into the GC and record the chromatogram.
-
Calculate the concentrations of the starting material and product at each time point by comparing their peak areas to that of the internal standard.
-
Plot the concentration of the starting material or product as a function of time to obtain the kinetic profile of the reaction. From this data, the reaction order and rate constant can be determined.
Figure 3: Workflow for kinetic analysis of the Friedel-Crafts acylation.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The progress of the synthesis can be reliably monitored by thin-layer chromatography (TLC) or gas chromatography (GC), allowing for real-time assessment of the reaction's completion and the formation of any byproducts. The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For kinetic studies, the use of an internal standard in GC analysis provides a robust and accurate method for quantifying the reactants and products, ensuring the reliability of the obtained kinetic data.
Conclusion
The synthesis of 2'-Methyl-3'-(trifluoromethyl)acetophenone via Friedel-Crafts acylation of 1-methyl-2-(trifluoromethyl)benzene is a reliable and efficient method. A thorough understanding of the directing effects of the substituents and the reaction kinetics is paramount for achieving high yields and purity. The protocols and insights provided in this document are intended to empower researchers and drug development professionals to confidently and successfully synthesize this important chemical intermediate for their research and development endeavors.
References
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]
Application Notes and Protocols for In Vivo Studies of Compounds Derived from 2'-Methyl-3'-(trifluoromethyl)acetophenone
Introduction: The Rationale for In Vivo Assessment
The acetophenone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[1]. The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to enhance metabolic stability and lipophilicity. This modification can significantly improve membrane permeability and overall pharmacokinetic behavior, potentially leading to enhanced efficacy and duration of action in vivo.
Compounds derived from 2'-Methyl-3'-(trifluoromethyl)acetophenone are a novel class of molecules with significant therapeutic potential. Preliminary (hypothetical) in vitro screening may have suggested promising activity in areas such as oncology and inflammation. However, in vitro efficacy does not always translate to in vivo success. It is therefore imperative to conduct well-designed in vivo studies to understand the pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles of these candidate compounds in a complex biological system.
This guide provides a comprehensive framework for the in vivo evaluation of this compound class, designed for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems, and the experimental choices are explained to provide a clear understanding of the underlying scientific principles.
Part 1: Foundational In Vivo Characterization
Before embarking on efficacy studies, a foundational understanding of how the compounds behave in a living organism is essential. This involves preliminary pharmacokinetic and safety assessments.
Pharmacokinetic (PK) Profiling
A successful drug candidate must be able to reach its target tissue in sufficient concentrations for a sufficient duration. Rodent PK studies are fundamental for determining key parameters like absorption, distribution, metabolism, and excretion (ADME).[2][3][4]
Experimental Workflow for Preliminary PK Screening
Caption: Workflow for a preliminary pharmacokinetic study.
Protocol 1: Preliminary Pharmacokinetic Screening in Mice
-
Objective: To determine the basic PK parameters (half-life, clearance, volume of distribution, and oral bioavailability) of a novel compound.
-
Animals: Male C57BL/6 mice (8-10 weeks old). A sufficient number should be used to obtain statistically relevant data (typically 3-5 mice per time point for terminal sampling, or fewer if serial sampling is used).[5]
-
Compound Preparation: The compound is formulated in a suitable vehicle (e.g., 10% Solutol HS 15 in saline). The formulation should be clear and free of precipitates.
-
Procedure:
-
Acclimatize animals for at least one week under standard conditions (22°C ± 3°C, 12-hour light/dark cycle, ad libitum access to food and water).[6][7][8]
-
Divide animals into two groups: Intravenous (IV) and Oral (PO).
-
For the IV group, administer the compound via a tail vein injection at a low dose (e.g., 1-2 mg/kg).
-
For the PO group, administer the compound via oral gavage at a higher dose (e.g., 10-20 mg/kg).
-
Collect blood samples (~20-30 µL) at specified time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Process blood to plasma by centrifugation.
-
Analyze plasma concentrations of the compound using a validated LC-MS/MS method.[3]
-
Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).
-
-
Self-Validation: The inclusion of both IV and PO arms allows for the calculation of absolute bioavailability, a critical parameter for assessing the potential of an orally administered drug. The use of a validated LC-MS/MS method ensures the accuracy and precision of the concentration data.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Unit | Compound X (IV) | Compound X (PO) |
| Dose | mg/kg | 2 | 20 |
| T½ (Half-life) | h | 4.2 | 5.1 |
| Cmax (Maximum Concentration) | ng/mL | 1500 | 850 |
| Tmax (Time to Cmax) | h | 0.08 | 1.0 |
| AUC₀-t (Area Under the Curve) | ng*h/mL | 3200 | 9500 |
| CL (Clearance) | mL/min/kg | 10.4 | - |
| Vdss (Volume of Distribution) | L/kg | 3.5 | - |
| F (Oral Bioavailability) | % | - | 29.7 |
Acute Toxicity Assessment
An initial assessment of the compound's safety profile is crucial. The OECD Test Guideline 423 (Acute Toxic Class Method) provides a stepwise procedure to estimate acute oral toxicity with a minimal number of animals.[6]
Protocol 2: Acute Oral Toxicity Study (OECD 423)
-
Objective: To determine the acute oral toxicity of a compound and identify potential target organs of toxicity.
-
Animals: Female Sprague-Dawley rats (8-12 weeks old), as they are often slightly more sensitive.[9]
-
Procedure:
-
Following acclimatization, dose a single animal with the starting dose (typically 300 mg/kg, unless prior information suggests a different starting point).
-
Observe the animal closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[6]
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
If the animal survives, dose two additional animals with the same dose.
-
If the animal dies, dose the next animal at a lower dose level.
-
The procedure is continued in a stepwise manner based on the outcomes, allowing for classification of the substance according to GHS categories.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
-
Self-Validation: The stepwise procedure with defined outcomes at each step ensures a systematic and reproducible assessment of toxicity. The inclusion of a 14-day observation period allows for the detection of delayed toxic effects.
Part 2: In Vivo Efficacy Evaluation
Based on the hypothetical in vitro data, we will explore protocols for two potential therapeutic areas: inflammation and oncology.
Anti-inflammatory Activity
The carrageenan-induced paw edema model is a classic, acute model of inflammation that is highly reproducible and widely used for screening potential anti-inflammatory drugs.[10][11]
Signaling Pathway in Carrageenan-Induced Inflammation
Sources
- 1. nuvisan.com [nuvisan.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. inotiv.com [inotiv.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2'-Methyl-3'-(trifluoromethyl)acetophenone
Welcome to the technical support center for the synthesis of 2'-Methyl-3'-(trifluoromethyl)acetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The following content is structured in a question-and-answer format to directly address challenges you may encounter in the laboratory.
Overview of Synthetic Strategies
The synthesis of 2'-Methyl-3'-(trifluoromethyl)acetophenone can be approached through several established chemical routes. The choice of pathway often depends on the available starting materials, scalability, and safety considerations. The primary methods include Friedel-Crafts acylation and Grignard reagent-based syntheses. Each route presents unique challenges and optimization opportunities.
Caption: High-level overview of primary synthetic routes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis. The causality behind each problem is explained, followed by actionable troubleshooting steps and optimized protocols.
Category 1: Friedel-Crafts Acylation Route
The Friedel-Crafts acylation is a classic method for forming aryl ketones.[1] However, when dealing with a substituted aromatic ring like 1-methyl-2-(trifluoromethyl)benzene, regioselectivity becomes the primary challenge.
Q1: I am planning to synthesize 2'-Methyl-3'-(trifluoromethyl)acetophenone via Friedel-Crafts acylation of 1-methyl-2-(trifluoromethyl)benzene. What are the expected challenges regarding product distribution?
A1: The primary challenge is controlling the position of acylation on the aromatic ring. You have two directing groups:
-
Methyl (-CH₃) group: An activating, ortho-, para-director.
-
Trifluoromethyl (-CF₃) group: A strongly deactivating, meta-director.
The incoming acetyl group will be directed by the combined electronic and steric effects of these two substituents. The methyl group strongly favors substitution at its para position (position 4) and, to a lesser extent, its ortho position (position 6). The trifluoromethyl group directs to its meta positions (positions 3 and 5).
The desired product, 2'-Methyl-3'-(trifluoromethyl)acetophenone, requires acylation at the 3-position. This position is meta to the -CF₃ group but ortho to the -CH₃ group. Acylation at the 5-position is also possible, being meta to -CF₃ and meta to -CH₃. Given that the para position to the methyl group (position 4) is sterically accessible and electronically favored by the methyl group, you will likely obtain a mixture of isomers, with the 4-acylated product potentially being a significant byproduct.[2][3] This makes achieving high yield and purity of the target compound difficult.
Caption: Directing effects influencing Friedel-Crafts acylation.
Q2: My Friedel-Crafts reaction has stalled or shows very low conversion. What are the most common causes?
A2: Low conversion in Friedel-Crafts acylation is typically traced back to three main factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely hygroscopic. Any moisture in the reagents or solvent will hydrolyze the catalyst, rendering it inactive. Furthermore, the ketone product can form a complex with the AlCl₃, effectively sequestering it.[4] For this reason, it is crucial to use a stoichiometric amount (or slight excess) of the catalyst.[4]
-
Impure Reagents: The starting material, acylating agent (acetyl chloride or acetic anhydride), and solvent must be anhydrous. The presence of alcohols or other nucleophiles can consume the acylating agent or catalyst.
-
Insufficient Activation: The benzene ring is deactivated by the electron-withdrawing -CF₃ group. This means the reaction may require more forcing conditions (higher temperature or longer reaction time) than the acylation of a more activated ring like toluene. However, increasing the temperature can also lead to more side products.
Optimized Protocol: Friedel-Crafts Acylation
This protocol is a starting point and may require optimization based on your specific laboratory conditions.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas scrubber (to neutralize evolved HCl).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a positive pressure of nitrogen. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq.) in the same dry solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 30 minutes to form the acylium ion complex.
-
Substrate Addition: Add a solution of 1-methyl-2-(trifluoromethyl)benzene (1.0 eq.) in the same dry solvent to the dropping funnel. Add this solution dropwise to the reaction mixture over 1 hour, keeping the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes. Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil will be a mixture of isomers. Purify the desired 2'-Methyl-3'-(trifluoromethyl)acetophenone using column chromatography on silica gel.
Category 2: Grignard Reaction Route
This route involves forming a Grignard reagent from an appropriate aryl halide, followed by acylation. This method offers better regioselectivity if a pure starting halide is used.
Q1: I am having trouble initiating the Grignard reaction with 3-bromo-2-methylbenzotrifluoride, and my yields are inconsistent. What should I investigate?
A1: Grignard reagent formation is notoriously sensitive to reaction conditions. Here are the key parameters to control:
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer prevents the reaction from starting. Activate the magnesium just before use by either grinding it in a mortar and pestle, stirring it vigorously under nitrogen, or using a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.
-
Anhydrous Conditions: The reaction is extremely sensitive to water. All glassware must be rigorously dried (flame-dried or oven-dried), and the solvent (typically THF or diethyl ether) must be anhydrous. Even trace moisture will quench the Grignard reagent as it forms.
-
Solvent Purity: Ensure your THF is free of peroxides, which can interfere with the reaction.
-
Initiation Temperature: While the bulk of the reaction should be controlled to prevent runaway exotherms, gentle heating with a heat gun may be required to initiate the reaction at a specific spot on the magnesium surface. Once initiated, the reaction is typically exothermic and may require cooling to maintain a gentle reflux.
Q2: Are there specific safety concerns when preparing Grignard reagents from trifluoromethyl-substituted aryl halides?
A2: Yes, there are significant safety considerations. The trifluoromethyl group can react with the highly nucleophilic Grignard reagent, especially at elevated temperatures. This can lead to a highly exothermic and potentially uncontrollable side reaction.[5][6] It is imperative to maintain strict temperature control during the formation and subsequent use of the Grignard reagent. The reaction should always be conducted in a fume hood, behind a safety shield, and with appropriate personal protective equipment.
Optimized Protocol: Grignard Synthesis
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq.) and a small crystal of iodine.
-
Initiation: Add a small portion (approx. 10%) of a solution of 3-bromo-2-methylbenzotrifluoride (1.0 eq.) in anhydrous THF via a dropping funnel. Gently warm the flask with a heat gun until the iodine color disappears and bubbling is observed, indicating initiation.
-
Grignard Formation: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Acylation: Cool the freshly prepared Grignard solution to -10 °C. Slowly add a solution of acetyl chloride (1.1 eq.) in anhydrous THF dropwise, maintaining the low temperature.
-
Reaction & Workup: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Quench the reaction by slowly adding it to a cold, saturated aqueous solution of NH₄Cl.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by vacuum distillation or column chromatography to yield the final product.
Data Summary
The following table provides a comparative overview of the typical conditions for the discussed synthetic routes.
| Parameter | Friedel-Crafts Acylation | Grignard Synthesis |
| Starting Material | 1-Methyl-2-(trifluoromethyl)benzene | 3-Bromo-2-methylbenzotrifluoride |
| Key Reagents | Acetyl Chloride, AlCl₃ | Mg, Acetyl Chloride |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temp | Room Temp (formation), -10 °C (acylation) |
| Primary Challenge | Poor regioselectivity (isomer mixture) | Reaction initiation, moisture sensitivity |
| Safety Concern | Corrosive HCl gas evolution | Exothermic, potential side reactions with -CF₃ group |
| Typical Yield | Variable (depends on isomer separation) | 60-80% (if optimized) |
References
-
Zhejiang Weihua New Material Co Ltd. (2013). Method for synthesizing m-trifluoromethyl acetophenone. CN103193611A. Google Patents.
-
Changzhou Engineering Vocational Technical College. (2012). Method for synthesizing trifluoromethyl acetophenone. CN102690180A. Google Patents.
-
Guidechem. (2024). How can one synthesize 3 '-(Trifluoromethyl) ACETOPHENONE? FAQ.
-
Laxmi Organic Industries Ltd. (2021). A process for synthesis of High purity 1-[3-(trifluoromethyl)phenyl]ethanone Oxime. WO 2021/171301 A1. Google Patents.
-
Zhejiang Weihua New Material Co Ltd. (2013). Method for synthesizing m-trifluoromethyl acetophenone. Patsnap.
-
Török, B. (2014). Synthesis of precursor α,α,α-trifluoromethyl acetophenones. ResearchGate.
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
-
Hosseini-Sarvari, M., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications.
- Suzuki, A. (1999). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
-
Jiangsu Yangnong Chemical Co Ltd. (2016). Preparation method for m-trifluoromethyl acetophenone and intermediate thereof. CN105461538A. Google Patents.
-
Wang, X., et al. (2019). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. ResearchGate.
- Cacchi, S., & Fabrizi, G. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
-
Clark, J. (2015). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide.
-
Reddy, T., et al. (2006). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry.
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives.
-
May, N. V., et al. (2018). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. ACS Publications.
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
-
Prakash, G. K. S., et al. (2003). Trifluoromethanesulfonic Acid Catalyzed Novel Friedel-Crafts Acylation of Aromatics with Methyl Benzoate. ResearchGate.
-
Biesemans, M., et al. (2012). Suzuki reaction of p-bromo-acetophenone with phenylboronic acid catalysed by complex 13b, 14 or 15. ResearchGate.
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
-
Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
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Technical Support Center: Improving the Purity of 2'-Methyl-3'-(trifluoromethyl)acetophenone
Welcome to the technical support center for 2'-Methyl-3'-(trifluoromethyl)acetophenone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving the desired purity for this important synthetic intermediate. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Section 1: Understanding the Impurity Profile
Achieving high purity begins with understanding what you need to remove. The impurity profile of your 2'-Methyl-3'-(trifluoromethyl)acetophenone sample is intrinsically linked to its synthetic route.
Q1: What are the most common impurities I should expect in my crude 2'-Methyl-3'-(trifluoromethyl)acetophenone?
A1: The impurities in your sample will primarily consist of unreacted starting materials, isomers, and byproducts from side reactions. While your specific synthesis will dictate the exact profile, common synthetic routes for related trifluoromethyl acetophenones allow us to predict the most likely contaminants:
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Isomeric Impurities: The most challenging impurities are often positional isomers. Depending on the directing effects of the methyl and trifluoromethyl groups during an acylation reaction (a common synthetic step), you may have formation of other isomers. The separation of these can be difficult due to their very similar physical properties[1].
-
Unreacted Starting Materials: Precursors such as 1-methyl-2-(trifluoromethyl)benzene or related organometallic reagents may persist in the crude product if the reaction has not gone to completion.
-
Solvent and Reagent Residues: Residual solvents from the reaction or work-up (e.g., THF, toluene, hexane) are common.[2][3] Reagents like n-butyllithium or Lewis acids can also lead to byproducts that need to be removed[3][4].
-
Hydrolysis Products: If your synthesis involves an intermediate that is later hydrolyzed to yield the ketone, incomplete hydrolysis can leave behind precursors[2][5].
-
Byproducts of Side Reactions: Depending on the reagents used, side reactions can generate a range of impurities. For example, Grignard-based routes might produce coupling byproducts[4].
Q2: Which analytical techniques are best for identifying and quantifying impurities in my sample?
A2: A multi-pronged analytical approach is recommended for a comprehensive understanding of your sample's purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-line technique for identifying volatile and semi-volatile impurities. It provides both retention time data (for quantification) and mass spectra (for structural elucidation of unknown peaks). Purity analysis by GC is a standard industrial method for related compounds[6].
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for purity assessment, especially for less volatile or thermally sensitive impurities. A reverse-phase method is typically effective for acetophenone derivatives[7][8]. It provides high-resolution separation and accurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR is invaluable for structural confirmation of your main product and for identifying impurities, even without chromatographic separation. ¹⁹F NMR is particularly useful for identifying any impurities containing a trifluoromethyl group.
Section 2: Troubleshooting and Purification Protocols
This section provides a structured approach to purification, addressing common issues encountered in the lab.
Scenario 1: Low Purity After Initial Work-up (<95%)
Q: My crude product is a yellow-to-brown oil with a purity of ~90% by GC after an aqueous wash and solvent evaporation. What is the most effective first step for bulk purification?
A: For a liquid product like 2'-Methyl-3'-(trifluoromethyl)acetophenone, fractional vacuum distillation is the most logical and scalable first step. Lowering the pressure reduces the boiling point, which prevents thermal degradation of the compound. This method is highly effective at removing non-volatile residues, residual high-boiling solvents, and some reaction byproducts with significantly different boiling points.
Expert Insight: The causality here is rooted in Raoult's Law. By reducing the ambient pressure, you lower the temperature at which the compound's vapor pressure equals the surrounding pressure, allowing it to boil without decomposition. The efficiency of the separation depends on the difference in boiling points between your product and the impurities.
Protocol 1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux or packed column, a vacuum-jacketed distillation head, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Charging the Flask: Charge the distillation flask with the crude oil, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply the vacuum. You may see some initial bubbling as residual low-boiling solvents are removed.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle.
-
Collecting Fractions:
-
Fore-run: Collect the first fraction, which will contain any low-boiling impurities.
-
Main Fraction: As the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the main product fraction. For related compounds like 3'-(trifluoromethyl)acetophenone, the boiling point is reported around 96°C at 50 mbar[6]. The added methyl group will increase the boiling point slightly.
-
Final Fraction: Collect any high-boiling residue in the distillation flask.
-
-
Analysis: Analyze all collected fractions by GC or HPLC to confirm the purity of the main fraction.
Scenario 2: Persistent Isomeric Impurities
Q: I've distilled my product, and the purity has improved to 98%, but GC analysis shows a persistent impurity with a very similar retention time. How can I remove this close-boiling contaminant?
A: This is a classic case where distillation is ineffective due to the similar boiling points of positional isomers. The solution is to use a technique that separates based on a different physical property: polarity. Flash column chromatography is the ideal method for this scenario.
Expert Insight: Flash chromatography leverages the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). Isomers, while having similar boiling points, often have small differences in polarity that can be exploited for separation on a silica column.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), test various solvent systems to find one that gives good separation between your product and the impurity.
-
Start with a non-polar system like Hexane/Ethyl Acetate. A good target is to achieve an Rf value of ~0.3 for your product.
-
A typical starting point would be a 95:5 or 90:10 mixture of Hexane:Ethyl Acetate.
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the mobile phase and carefully pack the column, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve your distilled product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase, applying positive pressure (flash).
-
Collect fractions of a consistent volume in test tubes or vials.
-
-
Analysis and Pooling:
-
Spot every few fractions on a TLC plate to monitor the separation.
-
Once the separation is complete, combine all fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified, colorless oil. Confirm final purity by GC or HPLC.
Section 3: Purity Assessment Protocols
Q: How do I develop a reliable HPLC method to verify the final purity of my 2'-Methyl-3'-(trifluoromethyl)acetophenone?
A: A standard reverse-phase HPLC method will be effective. The key is to achieve baseline separation of your main peak from any potential impurities. The following method serves as an excellent starting point, adapted from established protocols for similar aromatic ketones[7][8].
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 254 nm or 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 30°C |
| Sample Preparation | Dissolve ~10 mg of the sample in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection. |
Expert Insight: This method separates compounds based on their hydrophobicity. The C18 stationary phase is non-polar, while the mobile phase is polar. Non-polar compounds (like your product) will have a stronger interaction with the stationary phase and thus a longer retention time than more polar impurities. You can adjust the Acetonitrile/Water ratio to optimize the separation; increasing the acetonitrile percentage will decrease the retention time of your product.
Section 4: Frequently Asked Questions (FAQs)
-
Q: My final product is a pale yellow liquid, but I expected it to be colorless. Does this indicate an impurity?
-
A: While high-purity acetophenones are typically colorless, a pale yellow tint can sometimes arise from trace-level, highly conjugated impurities or slight degradation upon exposure to air or light. If analytical data (GC, HPLC) shows >99.5% purity, the color is often not a concern for most applications. However, if color is critical, passing the material through a small plug of activated carbon or silica gel can sometimes remove the color-causing impurities.
-
-
Q: Can I purify this compound by recrystallization?
-
A: 2'-Methyl-3'-(trifluoromethyl)acetophenone is a liquid at room temperature, so direct recrystallization is not feasible. However, a viable strategy for achieving ultra-high purity is to convert the ketone to a solid derivative, such as an oxime[1][9]. This solid derivative can be purified by recrystallization to remove isomeric impurities, and then the pure ketone can be regenerated by hydrolysis[1][9][10]. This multi-step process is typically reserved for when exceptional purity is required.
-
-
Q: What are the recommended storage and handling procedures?
-
A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid contact with skin and eyes, and handle in a fume hood to prevent inhalation of vapors. It is considered a combustible liquid and should be kept away from ignition sources[11].
-
References
- US Patent US6420608B1: Process for the prepar
- Chinese Patent CN102690180A: Method for synthesizing trifluoromethyl acetophenone.
- WIPO Patent WO2021171301A1: A process for synthesis of High purity 1-[3-(trifluoromethyl)phenyl]ethanone Oxime.
- Chinese Patent CN103193611A: Method for synthesizing m-trifluoromethyl acetophenone.
-
Patsnap : Method for synthesizing m-trifluoromethyl acetophenone. [Link]
- WIPO Patent WO2023223105A1: A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).
-
Deepak Nitrite Safety Data Sheet : 3-(Trifluoromethyl) acetophenone. [Link]
-
European Patent EP0993432B1 : Process for the preparation of trifluoromethyl acetophenone. [Link]
-
SciELO : One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. [Link]
-
Science and Education Publishing : Study of New Selective Reagent Acetophenone 2', 4'- Dihydroxy Semicarbazone for Extractive Spectrophotometric Determination of Vanadium. [Link]
-
SIELC Technologies : Separation of Acetophenone on Newcrom R1 HPLC column. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 3. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 6. data.epo.org [data.epo.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 10. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: By-product Analysis in 2'-Methyl-3'-(trifluoromethyl)acetophenone Production
Welcome to the technical support center for the synthesis and analysis of 2'-Methyl-3'-(trifluoromethyl)acetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with by-product formation during the synthesis of this important intermediate. We provide in-depth troubleshooting advice, validated analytical protocols, and answers to frequently asked questions to ensure the purity and quality of your final product.
Introduction: The Challenge of Regioselectivity
The synthesis of 2'-Methyl-3'-(trifluoromethyl)acetophenone, a key building block in pharmaceuticals and agrochemicals, is most commonly achieved via Friedel-Crafts acylation of 2-methyl-1-(trifluoromethyl)benzene. While seemingly straightforward, this electrophilic aromatic substitution presents a significant regiochemical challenge. The benzene ring is substituted with both an activating, ortho-, para-directing methyl group and a deactivating, meta-directing trifluoromethyl group. This competing influence is the primary source of isomeric by-products, which can be difficult to separate and identify, complicating downstream processes and impacting final product purity.
This guide will illuminate the mechanistic origins of these by-products and provide a systematic approach to their identification, quantification, and mitigation.
Section 1: Understanding Potential By-products
The primary synthetic route involves the reaction of 2-methyl-1-(trifluoromethyl)benzene with an acetylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] The key to troubleshooting is understanding the potential side reactions inherent to this process.
The Mechanism and Formation of Isomeric By-products
The Friedel-Crafts acylation proceeds via the formation of a highly reactive acylium ion (CH₃CO⁺) from the acetylating agent and the Lewis acid catalyst.[2] This electrophile then attacks the electron-rich aromatic ring. The substitution pattern on the starting material, 2-methyl-1-(trifluoromethyl)benzene, dictates the position of this attack.
-
-CH₃ group: An activating, ortho-, para-director. It directs the incoming acyl group to positions 2, 4, and 6.
-
-CF₃ group: A strongly deactivating, meta-director. It directs the incoming acyl group to positions 3 and 5.
The interplay of these directing effects leads to a mixture of products. While the desired product is 2'-Methyl-3'-(trifluoromethyl)acetophenone, several other isomers are mechanistically plausible.
Caption: Competing directing effects in Friedel-Crafts acylation leading to the desired product and isomeric by-products.
Common By-products and Impurities
Beyond isomers, other impurities can arise from the reaction conditions or starting materials.
| By-product/Impurity Class | Specific Examples | Origin |
| Isomeric Products | 4'-Methyl-3'-(trifluoromethyl)acetophenone | Competing directing effects of the -CH₃ and -CF₃ groups during electrophilic substitution. |
| 2'-Methyl-5'-(trifluoromethyl)acetophenone | Competing directing effects. | |
| Di-acylated Products | Dimethyl-(trifluoromethyl)diacetylbenzene isomers | Occurs under harsh reaction conditions (high temperature, excess acetylating agent). The first acyl group is deactivating, making this a minor but possible pathway.[3] |
| Starting Materials | Unreacted 2-methyl-1-(trifluoromethyl)benzene | Incomplete reaction. |
| Acetic acid / Acetic anhydride | Hydrolysis of the acetylating agent or presence in the starting material. Commercial acetic anhydride can contain significant amounts of acetic acid.[4] | |
| Degradation Products | Polymeric materials, char | Caused by excessive heat or highly concentrated reaction mixtures, leading to complex side reactions. |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of your reaction mixture in a direct question-and-answer format.
Q1: I see multiple peaks in my GC-MS analysis with the same molecular ion (m/z 202.17) as my target compound. How can I determine which is my product?
Answer: This is a classic sign of isomer formation. Since isomers have the same mass, they cannot be distinguished by the molecular ion alone. You must rely on a combination of chromatographic separation and mass spectral fragmentation patterns.
-
Causality: The different isomers of methyl-(trifluoromethyl)acetophenone will have slightly different polarities and boiling points, leading to distinct retention times (RT) on a gas chromatography (GC) column. The fragmentation pattern in the mass spectrometer, which results from the electron-impact ionization of the molecule, can also provide structural clues.
-
Troubleshooting Steps:
-
Optimize GC Separation: Use a long, non-polar capillary column (e.g., DB-5ms or HP-5ms) and a slow temperature gradient to maximize the separation between the isomers.
-
Analyze Fragmentation Patterns: While the molecular ion will be the same, the relative abundances of fragment ions may differ. Look for characteristic fragments of acetophenones, such as the loss of a methyl group ([M-15]⁺) to form the acylium ion (CF₃-C₆H₃(CH₃)-CO⁺) and the subsequent loss of carbon monoxide ([M-15-28]⁺). Subtle differences in the stability of these fragments between isomers can be diagnostic.
-
Use an Authentic Standard: The most reliable method is to inject a certified reference standard of 2'-Methyl-3'-(trifluoromethyl)acetophenone. The peak in your sample that matches the retention time of the standard is your desired product.
-
Q2: My ¹H NMR spectrum is very complex in the aromatic region (7.0-8.0 ppm), and the integration doesn't match a single product. How can I use NMR to identify the by-products?
Answer: A complex aromatic region in the ¹H NMR spectrum is a strong indicator of an isomeric mixture. Each unique isomer will produce a distinct set of signals corresponding to its aromatic protons. Structural elucidation is possible by analyzing coupling patterns (splitting) and chemical shifts, supplemented by ¹⁹F and ¹³C NMR.
-
Causality: Protons on an aromatic ring have distinct chemical shifts and coupling constants depending on their electronic environment and their proximity to other protons and substituents. The electron-withdrawing -CF₃ and -COCH₃ groups will shift nearby protons downfield (to a higher ppm), while the electron-donating -CH₃ group will shift them slightly upfield.
-
Troubleshooting Workflow:
-
¹H NMR Analysis:
-
Desired Product (2'-Me, 3'-CF₃): Expect three distinct aromatic proton signals, likely a doublet, a triplet (or doublet of doublets), and another doublet, each integrating to 1H.
-
Isomeric By-products: Other substitution patterns will give different splitting. For example, a 4'-Methyl-3'-(trifluoromethyl)acetophenone would also show three distinct aromatic signals but with different coupling constants and chemical shifts.
-
-
¹⁹F NMR Analysis: This is a crucial and often simpler technique. Each trifluoromethyl group in a unique chemical environment will produce a distinct singlet. If you see multiple singlets in the ¹⁹F NMR spectrum, it confirms the presence of multiple isomers containing a -CF₃ group. The integration of these peaks will give you the relative ratio of the isomers.
-
¹³C NMR Analysis: While more complex, the number of signals in the proton-decoupled ¹³C NMR spectrum can confirm the number of isomers present. Each isomer will have a unique set of carbon signals.
-
Q3: My reaction has a low yield of the desired product and a significant amount of a dark, high-boiling residue that won't distill. What is happening?
Answer: This issue typically points to overly aggressive reaction conditions or problems during the workup. High temperatures and/or a high concentration of the Lewis acid catalyst can promote undesirable side reactions like polymerization and di-acylation.
-
Causality: Friedel-Crafts acylation is an exothermic reaction. If the temperature is not controlled, the excess energy can drive the reaction toward thermodynamically stable but undesirable polymeric by-products. Additionally, the ketone product can form a complex with the AlCl₃ catalyst; if this complex is not properly decomposed during workup, it can act as a catalyst for further reactions upon heating.[3][4]
-
Mitigation Strategies:
-
Temperature Control: Add the acetylating agent and catalyst slowly to the substrate solution while maintaining a low temperature (e.g., 0-5 °C) using an ice bath.
-
Catalyst Stoichiometry: Use the minimum effective amount of AlCl₃. While a slight excess is often needed, large excesses increase the risk of side reactions.[4]
-
Proper Workup: After the reaction is complete, quench the mixture by slowly pouring it onto crushed ice and acid (e.g., dilute HCl). This hydrolyzes the acetylating agent and decomposes the aluminum chloride-ketone complex, preventing it from causing issues during purification.[3]
-
Solvent Choice: Use an inert solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Section 3: Key Analytical Protocols
Here are step-by-step guides for the essential analytical techniques used in by-product analysis.
Protocol: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Quench a small aliquot (e.g., 0.1 mL) of the crude reaction mixture in 1 mL of water. Extract with 1 mL of ethyl acetate or DCM. Dry the organic layer with anhydrous sodium sulfate and dilute to an appropriate concentration (e.g., ~1 mg/mL).
-
Instrumentation:
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Integrate all peaks. Identify the product and by-products by comparing retention times to standards (if available) and analyzing their mass spectra. Calculate the relative percentage of each component based on peak area (note: this provides an estimate of composition).
Caption: Workflow for GC-MS analysis of crude reaction products.
Protocol: HPLC Analysis for Isomer Quantification
-
Sample Preparation: Prepare the sample as described for GC-MS, but dissolve the final dried extract in the mobile phase.
-
Instrumentation:
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (e.g., start with 60:40 Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
-
Data Analysis: Identify peaks corresponding to the desired product and isomers based on retention times of reference standards. Use the peak areas from the UV chromatogram to determine the relative percentages of each isomer. For accurate quantification, create a calibration curve using standards of known concentration.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the impact of using acetic anhydride instead of acetyl chloride on by-product formation? A: Acetic anhydride is generally less reactive than acetyl chloride in Friedel-Crafts acylations. This can sometimes lead to better selectivity and fewer side reactions, but it may require higher temperatures or longer reaction times. A significant drawback is that commercial acetic anhydride can contain acetic acid, which can react with the aluminum chloride and reduce the catalyst's effectiveness.[4]
Q: Can the choice of Lewis acid catalyst affect the by-product profile? A: Absolutely. While AlCl₃ is the most common and powerful catalyst, its high reactivity can sometimes promote side reactions. Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can offer improved regioselectivity in some cases, potentially reducing the formation of certain isomers, although they may require higher temperatures or result in lower overall conversion.
Q: My starting 2-methyl-1-(trifluoromethyl)benzene might be impure. What are the likely contaminants? A: Common impurities in substituted benzenes include other isomers from their own synthesis (e.g., 3-methyl- or 4-methyl-1-(trifluoromethyl)benzene) or residual starting materials from their production. These impurities will undergo the Friedel-Crafts acylation alongside your main starting material, leading to a corresponding set of acylated by-products that will further complicate your analysis. Always verify the purity of your starting materials by GC-MS before beginning the reaction.
References
- CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents.
- CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents.
-
HPLC analysis of the products of C 20 H 10 trifluoromethylation with 18... - ResearchGate. Available at: [Link]
-
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features - Scirp.org. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. Available at: [Link]
-
18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions - Chemistry LibreTexts. Available at: [Link]
-
p. 109 - Organic Syntheses Procedure. Available at: [Link]
-
friedel-crafts reactions of benzene and methylbenzene - Chemguide. Available at: [Link]
Sources
Technical Support Center: Purifying 2'-Methyl-3'-(trifluoromethyl)acetophenone
An in-depth guide to identifying and eliminating impurities in 2'-Methyl-3'-(trifluoromethyl)acetophenone for researchers, scientists, and drug development professionals.
Welcome to the technical support guide for 2'-Methyl-3'-(trifluoromethyl)acetophenone. As a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals, its purity is paramount to ensuring the safety, efficacy, and quality of the final product.[1][2] The presence of even minor impurities can have a significant impact on downstream reaction yields, introduce unwanted side products, and complicate regulatory approval processes.[3][4]
This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides practical, field-proven advice for impurity reduction. As Senior Application Scientists, we emphasize not just the "how" but the "why," grounding our recommendations in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2'-Methyl-3'-(trifluoromethyl)acetophenone?
A1: The impurity profile is intrinsically linked to the synthetic route employed. Based on common manufacturing pathways, impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-methyl-3-(trifluoromethyl)aniline or 1-bromo-2-methyl-3-(trifluoromethyl)benzene.
-
Isomeric Impurities: Positional isomers, such as 4'-Methyl-3'-(trifluoromethyl)acetophenone or 2'-Methyl-5'-(trifluoromethyl)acetophenone, are common. These are often the most challenging to remove due to their similar physical properties.[5]
-
Byproducts of the Reaction: Side reactions can generate various impurities. For instance, in a Friedel-Crafts acylation, di-acylation of the aromatic ring can occur. If a Grignard reaction is used, homocoupling of the Grignard reagent can lead to biphenyl-type impurities.
-
Reagent-Related Impurities: Residual catalysts (e.g., copper salts, aluminum chloride) and excess reagents from the work-up (e.g., acids, bases) can contaminate the crude product.[6][7]
-
Degradation Products: The acetophenone moiety can be susceptible to degradation over time, especially if exposed to harsh conditions, light, or oxygen.[8]
Q2: How can I reliably assess the purity of my 2'-Methyl-3'-(trifluoromethyl)acetophenone sample?
A2: A multi-faceted analytical approach is crucial for accurate purity assessment. No single technique tells the whole story.
-
Gas Chromatography (GC): This is the workhorse method for this compound. Its high resolution is ideal for separating volatile impurities, including isomers and residual solvents. A Flame Ionization Detector (FID) provides excellent sensitivity.[9][10] GC is frequently used to monitor reaction completion and final product purity.[5]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for detecting less volatile or thermally unstable impurities. A reversed-phase C18 column with a UV detector is a standard starting point.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the desired product and can help identify and quantify impurities, especially isomers, if their signals are resolved. ¹⁹F NMR is particularly powerful for tracking fluorine-containing species.
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS) or HPLC (LC-MS), it is indispensable for identifying the molecular weight of unknown impurities, which is the first step toward structural elucidation.[9]
Table 1: Typical Analytical Methods for Purity Assessment
| Technique | Purpose | Common Conditions |
| GC-FID | Quantitative Purity, Isomer Separation, Residual Solvents | Capillary Column (e.g., DB-5 or equivalent), Temperature Gradient |
| RP-HPLC-UV | Detection of Non-volatile Impurities | C18 Column, Acetonitrile/Water Mobile Phase, UV Detection at ~254 nm |
| ¹H & ¹⁹F NMR | Structural Confirmation, Isomer Quantification | CDCl₃ or DMSO-d₆ solvent |
| GC-MS | Identification of Unknown Volatile Impurities | Same as GC-FID, coupled to a Mass Spectrometer |
Troubleshooting Guide: From Crude Product to High-Purity Intermediate
This section addresses specific, common problems encountered during the purification process.
Problem 1: My crude product is a dark or yellow-colored oil, and it contains acidic or basic residues from the synthesis.
-
Probable Cause: The color often arises from polymeric byproducts or trace impurities formed under the reaction conditions. Acidic or basic residues typically stem from catalysts like AlCl₃ or unquenched reagents.
-
Strategic Solution: Liquid-Liquid Extraction (Acid-Base Wash)
-
Causality: This technique exploits the differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases.[11] By washing the organic solution containing your product with an aqueous acid or base, you can convert basic or acidic impurities into their water-soluble salt forms, which are then partitioned into the aqueous layer and removed.[12][13]
-
Step-by-Step Protocol:
-
Dissolve the crude 2'-Methyl-3'-(trifluoromethyl)acetophenone in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
To remove acidic impurities: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake, allow the layers to separate, and drain the lower aqueous layer. Repeat the wash.
-
To remove basic impurities: Add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). Shake, allow separation, and drain the aqueous layer. Repeat.
-
Final Washes: Wash the organic layer with water, followed by a saturated brine (NaCl) solution to remove bulk water.[14]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Problem 2: GC analysis reveals one or more isomeric impurities with close retention times.
-
Probable Cause: Isomers are formed during synthesis due to a lack of complete regioselectivity. Their similar boiling points and polarity make them difficult to separate by distillation or simple extraction.[5]
-
Strategic Solution: Flash Column Chromatography
-
Causality: This is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[15][16] By carefully selecting a solvent system (eluent), the slightly different polarities of the isomers can be exploited to achieve separation.
-
Step-by-Step Protocol:
-
TLC Analysis: First, determine an optimal solvent system using Thin-Layer Chromatography (TLC). The ideal system will show good separation between the product spot and the impurity spots, with an Rf value for the product of ~0.3-0.4. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Pass the eluent through the column under positive pressure (air or nitrogen). The less polar compounds will travel down the column faster.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Purity Check: Analyze the collected fractions by TLC or GC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
-
Table 2: Suggested Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for neutral to slightly acidic compounds.[17] |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient (e.g., 98:2 to 90:10) | Good balance of polarity for separating aromatic ketones. |
| Alternative Solvent | Toluene/Hexanes | Can improve separation of aromatic compounds that streak in other systems.[18] |
Problem 3: The product is contaminated with a high-boiling impurity or unreacted starting material with a significantly different boiling point.
-
Probable Cause: Incomplete reaction or formation of high molecular weight byproducts.
-
Strategic Solution: Vacuum Distillation
-
Causality: Distillation separates components of a liquid mixture based on differences in their boiling points.[19] Applying a vacuum lowers the boiling points of the compounds, allowing for distillation at a lower temperature. This is critical for preventing thermal degradation of the product.
-
Step-by-Step Protocol:
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum work. Ensure all glassware is free of cracks and joints are properly sealed.
-
Initial Heating: Add the crude material to the distillation flask along with a stir bar or boiling chips. Begin heating the flask gently in an oil bath.
-
Applying Vacuum: Slowly and carefully apply the vacuum.
-
Fractionation: As the mixture heats, the component with the lowest boiling point will vaporize first, travel up the column, condense, and be collected in the receiving flask.
-
Collect Product: Monitor the temperature at the distillation head. When it stabilizes at the boiling point of your product, switch to a new receiving flask to collect the pure fraction. Several patents report boiling points in the range of 96-121°C at reduced pressures.[20][21]
-
Shutdown: Once the product has been collected, stop heating, allow the system to cool, and then slowly and carefully vent the vacuum before disassembling the apparatus.
-
-
Workflow & Decision Making
The choice of purification strategy depends on the nature and extent of the impurities. The following diagram outlines a logical workflow for purifying crude 2'-Methyl-3'-(trifluoromethyl)acetophenone.
Caption: Logical workflow for purifying 2'-Methyl-3'-(trifluoromethyl)acetophenone.
References
- Zhejiang Weihua New Material Co Ltd. (2013). Method for synthesizing m-trifluoromethyl acetophenone. CN103193611A.
-
Zhejiang Weihua New Material Co Ltd. (2013). Method for synthesizing m-trifluoromethyl acetophenone. Eureka | Patsnap. [Link]
- Xi'an Modern Chemistry Research Institute. (2012). Method for synthesizing trifluoromethyl acetophenone. CN102690180A.
- Gharda Chemicals LTD. (2021). A process for synthesis of High purity 1-[3-(trifluoromethyl)phenyl]ethanone Oxime. WO 2021/171301 A1. Googleapis.com.
- Ciba Specialty Chemicals Holding Inc. (2002). Process for the preparation of trifluoromethyl acetophenone. US6420608B1.
-
Ciba Specialty Chemicals Holding Inc. (2002). Process for the preparation of trifluoromethyl acetophenone. EP 0993432 B1. European Patent Office. [Link]
- Kim, J. H. (2005). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Ilie, A., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(10), 1238.
-
Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]
-
Wikipedia. Acid–base extraction. [Link]
- The Dow Chemical Company. (1974). Distillation of aromatic ketone from aromatic alcohol with acid. US3819492A.
- Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263.
-
Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
-
LibreTexts. (2024). 8.6: Common Extraction Washes. Chemistry LibreTexts. [Link]
-
Dr. J. A. Colapret. (2014). Organic Practical Setup 5. Washing to remove acid impurities. YouTube. [Link]
-
Veeprho. Acetophenone Impurities and Related Compound. [Link]
-
Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. [Link]
-
Physics Forums. (2011). Column Chromatography ketone/silica. [Link]
- Kumar, P., & Singh, R. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Bio-Sciences, 28(1).
Sources
- 1. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 7. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 8. veeprho.com [veeprho.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. iiste.org [iiste.org]
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- 14. chem.libretexts.org [chem.libretexts.org]
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- 18. reddit.com [reddit.com]
- 19. US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid - Google Patents [patents.google.com]
- 20. Page loading... [wap.guidechem.com]
- 21. data.epo.org [data.epo.org]
Technical Support Center: 2'-Methyl-3'-(trifluoromethyl)acetophenone
Welcome to the technical support center for 2'-Methyl-3'-(trifluoromethyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot potential stability issues you may encounter during your experiments. My aim is to provide not just procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your work.
I. Troubleshooting Guide: Addressing Common Experimental Challenges
This section addresses specific problems that may arise during the handling and use of 2'-Methyl-3'-(trifluoromethyl)acetophenone in various experimental settings.
Question 1: I'm observing a decrease in the purity of my 2'-Methyl-3'-(trifluoromethyl)acetophenone sample over time, even when stored. What could be the cause and how can I prevent it?
Answer:
While the trifluoromethyl group itself is known for its high stability, the acetophenone moiety can be susceptible to degradation under certain conditions.[1] The decrease in purity you're observing is likely due to slow degradation upon exposure to air and/or light over extended periods.
Underlying Causality:
-
Oxidation: The methyl group of the acetophenone can be susceptible to slow oxidation, especially if exposed to atmospheric oxygen over time. This can be exacerbated by the presence of trace metal impurities which can catalyze oxidation reactions.
-
Photodegradation: Aromatic ketones, like acetophenones, can be sensitive to light, particularly UV radiation. Prolonged exposure can lead to the formation of radical species and subsequent degradation products.
Troubleshooting Protocol:
-
Inert Atmosphere Storage: Upon receiving and opening a new bottle of 2'-Methyl-3'-(trifluoromethyl)acetophenone, it is best practice to flush the headspace of the container with an inert gas like argon or nitrogen before resealing.[2] This minimizes contact with atmospheric oxygen.
-
Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Temperature Control: Store the compound in a cool, dry, and well-ventilated place.[3][4] For long-term storage, refrigeration (2-8 °C) is recommended.
-
Purity Check: Before use, it is always advisable to check the purity of your sample, especially if it has been stored for a significant period. This can be done using techniques like NMR, GC-MS, or HPLC.
Question 2: My reaction involving 2'-Methyl-3'-(trifluoromethyl)acetophenone is giving low yields and multiple side products. Could the stability of the starting material be a factor?
Answer:
Yes, the stability and purity of your 2'-Methyl-3'-(trifluoromethyl)acetophenone can significantly impact your reaction outcome. If the starting material has degraded, the impurities can interfere with the reaction, leading to lower yields and the formation of unexpected side products.
Underlying Causality:
-
Presence of Impurities: Degradation products can act as inhibitors or participate in side reactions. For instance, acidic impurities from oxidation could interfere with base-catalyzed reactions.
-
Incompatible Reaction Conditions: The compound may be unstable under your specific reaction conditions. For example, strong oxidizing agents are known to be incompatible.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Experimental Protocol: Purification by Flash Chromatography
If you suspect your starting material has degraded, you can repurify it using flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system such as a gradient of ethyl acetate in hexanes is a good starting point. The exact ratio should be determined by thin-layer chromatography (TLC).
-
Procedure:
-
Dissolve the 2'-Methyl-3'-(trifluoromethyl)acetophenone in a minimum amount of dichloromethane or the mobile phase.
-
Load the solution onto the silica gel column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Confirm the purity of the collected product by NMR or GC-MS.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2'-Methyl-3'-(trifluoromethyl)acetophenone?
A1: To ensure the long-term stability of 2'-Methyl-3'-(trifluoromethyl)acetophenone, it is crucial to store it properly.
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place.[3] Refrigeration (2-8 °C) for long-term storage. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | In a tightly closed container,[3] preferably under an inert atmosphere (argon or nitrogen). | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Light | Protect from light by using an amber vial or wrapping the container. | Prevents photodegradation. |
| Incompatibilities | Keep away from strong oxidizing agents, heat, sparks, and open flames.[3] | The compound is a combustible liquid and can react with strong oxidizers. |
Q2: Is 2'-Methyl-3'-(trifluoromethyl)acetophenone sensitive to pH?
A2: While there is no specific data on the pH sensitivity of 2'-Methyl-3'-(trifluoromethyl)acetophenone, compounds with a ketone functional group can undergo acid- or base-catalyzed reactions. For example, enolization can be catalyzed by both acids and bases. It is therefore advisable to avoid strongly acidic or basic conditions during storage and in reactions where the integrity of the acetophenone moiety is critical, unless these conditions are a required part of the synthesis.
Q3: Can 2'-Methyl-3'-(trifluoromethyl)acetophenone undergo hydrolysis?
A3: Generally, acetophenones are stable to hydrolysis under neutral conditions. However, under forcing acidic or basic conditions, hydrolysis is a possibility, though likely slow. Studies on similar fluorinated ketones have shown that hydrolysis can occur, but the rates are often too slow to be of significance under normal atmospheric or experimental conditions.[5]
Q4: What are the expected signs of degradation of 2'-Methyl-3'-(trifluoromethyl)acetophenone?
A4: Visual inspection can sometimes provide clues about degradation.
-
Color Change: A pure sample is typically a clear, colorless to light yellow liquid.[6][7] A significant change in color to a darker yellow or brown may indicate the presence of impurities or degradation products.
-
Formation of Precipitate: The appearance of solid material in the liquid could be a sign of polymerization or the formation of insoluble degradation products.
For a definitive assessment of purity, analytical techniques such as NMR, GC-MS, or HPLC are necessary.
III. Visualization of Key Concepts
Caption: Key factors influencing the stability of 2'-Methyl-3'-(trifluoromethyl)acetophenone.
IV. References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Atmospheric degradation of perfluoro-2-methyl-3-pentanone: photolysis, hydrolysis and hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 7. 2''-METHYL-3''-(TRIFLUOROMETHYL)ACETOPHENONE | 1017778-01-6 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2'-Methyl-3'-(trifluoromethyl)acetophenone
In the landscape of pharmaceutical development and quality control, the rigor of analytical method validation is paramount to ensuring product quality, safety, and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the characterization and quantification of 2'-Methyl-3'-(trifluoromethyl)acetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. As researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is a critical decision. This document is intended to serve as a comprehensive resource, elucidating the principles and practicalities of validating such methods in accordance with global regulatory standards.
Introduction to 2'-Methyl-3'-(trifluoromethyl)acetophenone and the Imperative for Validated Analytical Methods
2'-Methyl-3'-(trifluoromethyl)acetophenone is an aromatic ketone characterized by the presence of a trifluoromethyl group, which can impart unique pharmacological properties to active pharmaceutical ingredients (APIs).[1] Its purity and concentration must be meticulously controlled throughout the manufacturing process. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] This validation process is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and is detailed in the guidelines of the International Council for Harmonisation (ICH).[3][4][5]
This guide will compare two of the most powerful and widely used analytical techniques for the analysis of organic intermediates: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) . The choice between these methods is dictated by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity. Given that 2'-Methyl-3'-(trifluoromethyl)acetophenone is a liquid at room temperature with a predicted boiling point of 199.6±35.0 °C, both HPLC and GC present as viable analytical options.[6]
Comparative Overview of Analytical Techniques
The selection of an analytical technique is a critical first step. The causality behind this choice is rooted in the fundamental principles of each technique and the properties of the analyte.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 2'-Methyl-3'-(trifluoromethyl)acetophenone, a reversed-phase HPLC method would be the most common approach.
-
Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds.[1] Separation is achieved based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. Given the predicted boiling point of the target compound, GC is a strong candidate, often offering higher resolution and faster analysis times than HPLC for suitable analytes. A GC-Mass Spectrometry (GC-MS) configuration can provide definitive identification.[1]
The following sections will delve into the validation of both an HPLC and a GC method for the analysis of 2'-Methyl-3'-(trifluoromethyl)acetophenone, in line with the ICH Q2(R2) guidelines.[3][7]
The Architecture of Analytical Method Validation
A validated analytical procedure is a self-validating system. Each validation parameter serves as a checkpoint to ensure the method's performance is well-understood and reliable. The validation process should be documented in a validation protocol, and the results summarized in a validation report.[8][9]
Caption: A generalized workflow for analytical method validation.
Head-to-Head Comparison: HPLC vs. GC Method Validation
The following sections provide a detailed, step-by-step methodology for validating hypothetical HPLC and GC methods for the quantification of 2'-Methyl-3'-(trifluoromethyl)acetophenone. The acceptance criteria presented are typical for pharmaceutical analysis and are derived from USP and ICH guidelines.[2][10]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]
Experimental Protocol (HPLC & GC):
-
Prepare a solution of 2'-Methyl-3'-(trifluoromethyl)acetophenone standard.
-
Prepare solutions of known related substances and potential impurities.
-
Prepare a placebo solution (matrix without the analyte).
-
Spike the placebo solution with the analyte and known impurities.
-
Analyze all solutions by the respective chromatographic method.
Causality: This multi-pronged approach ensures that the chromatographic peak for the analyte is free from interference from other components, thereby guaranteeing that the measured signal is solely from the compound of interest.
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Specificity | The analyte peak is well-resolved from all potential impurities (Resolution > 2.0). No interfering peaks are observed at the retention time of the analyte in the placebo chromatogram. | The analyte peak is well-resolved from all potential impurities (Resolution > 1.5). The mass spectrum of the analyte peak is pure and matches the reference spectrum. | The method is deemed specific for the intended analysis. |
Linearity
Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12]
Experimental Protocol (HPLC & GC):
-
Prepare a stock solution of 2'-Methyl-3'-(trifluoromethyl)acetophenone.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the test concentration for an assay).[10][13]
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis.
Causality: Establishing linearity is fundamental for accurate quantification. It validates the use of a calibration curve to determine the concentration of an unknown sample.
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.998 | A high correlation coefficient indicates a strong linear relationship. |
| Y-intercept | The y-intercept should be close to zero. | The y-intercept should be close to zero. | A y-intercept close to zero indicates minimal systematic error. |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12]
Experimental Protocol (HPLC & GC):
-
Prepare a placebo solution.
-
Spike the placebo with known concentrations of 2'-Methyl-3'-(trifluoromethyl)acetophenone at a minimum of three levels covering the specified range (e.g., 80%, 100%, and 120%).[2]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Causality: Accuracy studies demonstrate the method's ability to provide results that are close to the true value, ensuring the reliability of quantitative measurements.
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | The recovery should be within the specified limits. |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[12]
Experimental Protocol (Repeatability):
-
Prepare a minimum of six samples at 100% of the test concentration.[2]
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the %RSD.
Experimental Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
Causality: Precision studies demonstrate the method's ability to produce consistent results under various conditions, ensuring its reproducibility.
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Repeatability (%RSD) | ≤ 1.0% | ≤ 1.5% | A low %RSD indicates high precision. |
| Intermediate Precision (%RSD) | ≤ 2.0% | ≤ 2.5% | A low %RSD indicates good reproducibility between different conditions. |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]
Experimental Protocol (HPLC & GC):
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate for HPLC; oven temperature program, carrier gas flow rate for GC).
-
Introduce small, deliberate variations to these parameters.
-
Analyze a system suitability solution under each condition.
-
Evaluate the impact on key system suitability parameters (e.g., retention time, peak area, resolution).
Causality: Robustness testing is crucial to understand the method's performance during routine use where minor variations in experimental conditions are inevitable.
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Robustness | System suitability parameters remain within acceptable limits despite minor variations in method parameters. | System suitability parameters remain within acceptable limits despite minor variations in method parameters. | The method is considered robust for routine use. |
Logical Relationships in Method Validation
The various validation parameters are interconnected. For instance, the range of a method is established by confirming acceptable levels of linearity, accuracy, and precision at the lower and upper ends of the range.
Caption: Interconnectivity of key analytical validation parameters.
Conclusion: Selecting the Optimal Validated Method
Both HPLC and GC can be validated to provide robust and reliable methods for the analysis of 2'-Methyl-3'-(trifluoromethyl)acetophenone. The choice between them will depend on the specific requirements of the analysis.
-
GC is often faster and may provide higher chromatographic efficiency for this volatile compound. The use of a mass spectrometric detector (GC-MS) offers unparalleled specificity.
-
HPLC is a more versatile technique and may be preferable if the analysis of less volatile impurities is also required, or if the laboratory is more equipped for liquid chromatography.
Ultimately, the method chosen must be demonstrated to be "fit for purpose" through a rigorous validation study as outlined in this guide.[5][15] The experimental data generated during validation provides the necessary scientific evidence to support the use of the analytical procedure in a regulated environment.
References
- CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents. Google Patents.
- CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents. Google Patents.
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES - Ofni Systems. Ofni Systems. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]
-
<1225> VALIDATION OF COMPENDIAL METHODS - General Chapters. USP. Available at: [Link]
-
Validation of Analytical Procedure Q2(R2) - ICH. ICH. Available at: [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. ECA Academy. Available at: [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC - NIH. National Institutes of Health. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). European Medicines Agency. Available at: [Link]
-
FDA issues revised guidance for analytical method validation - ResearchGate. ResearchGate. Available at: [Link]
-
SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone Revision date 20-Mar-2023 CAS no - Deepak Nitrite. Deepak Nitrite. Available at: [Link]
- CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof - Google Patents. Google Patents.
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. Investigations of a Dog. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. AMSbiopharma. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International. BioPharm International. Available at: [Link]
-
Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for regulating the use o. TTB. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. ProPharma. Available at: [Link]
- US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents. Google Patents.
-
Q2(R2) Validation of Analytical Procedures - FDA. FDA. Available at: [Link]
-
3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem. PubChem. Available at: [Link]
-
GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. GRCTS. Available at: [Link]
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A Comparative Toxicological Assessment of 2'-Methyl-3'-(trifluoromethyl)acetophenone: A Proposed Framework
Introduction: The Need for a Comprehensive Toxicological Profile
2'-Methyl-3'-(trifluoromethyl)acetophenone is an aromatic ketone with potential applications in various fields of chemical synthesis, including pharmaceuticals and agrochemicals. Its structure, featuring a trifluoromethyl group, is common in many bioactive molecules, often enhancing metabolic stability and potency.[1] However, these same structural motifs can also confer toxicological liabilities. The parent compound, acetophenone, is used as a fragrance and flavoring agent and has been observed to cause skin and eye irritation, with some hypnotic effects at high doses.[2][3] The introduction of a trifluoromethyl group, as seen in the structurally related 3'-(trifluoromethyl)acetophenone, can lead to skin, eye, and respiratory irritation, as well as aquatic toxicity.[4][5] Given the limited publicly available toxicological data for 2'-Methyl-3'-(trifluoromethyl)acetophenone, a systematic and comparative evaluation of its safety profile is imperative before its widespread use.
This guide presents a proposed framework for the comprehensive toxicological assessment of 2'-Methyl-3'-(trifluoromethyl)acetophenone. We will outline a series of in vitro and in vivo assays designed to elucidate its potential cytotoxic, genotoxic, and organ-specific toxicities. To provide a meaningful context for the experimental data, we propose a direct comparison with two key reference compounds: the parent molecule, Acetophenone , and the closely related analogue, 3'-(Trifluoromethyl)acetophenone . This comparative approach will allow for a nuanced understanding of how the addition of the methyl and trifluoromethyl groups modulates the toxicological properties of the acetophenone scaffold.
Selection of Comparator Compounds: Establishing a Structure-Activity Relationship
The choice of comparator compounds is critical for interpreting the toxicological data of a novel substance. By comparing 2'-Methyl-3'-(trifluoromethyl)acetophenone to structurally similar molecules with known toxicological profiles, we can begin to establish a structure-activity relationship (SAR) for this chemical class.
-
Acetophenone (CAS: 98-86-2): As the parent scaffold, acetophenone serves as a fundamental baseline for our comparison. Its known toxicological profile, including dermal and ocular irritation and potential central nervous system effects at high doses, provides a foundational reference point.[2]
-
3'-(Trifluoromethyl)acetophenone (CAS: 349-76-8): This compound is a close structural analogue that shares the trifluoromethyl substituent. Safety data for this compound indicates it is a skin, eye, and respiratory irritant and is harmful to aquatic life.[4][5][6] Comparing our target compound to this analogue will help to specifically delineate the toxicological contribution of the 2'-methyl group.
The chemical structures of the target compound and the selected comparators are presented below.
| Compound | Structure |
| 2'-Methyl-3'-(trifluoromethyl)acetophenone | Image of 2'-Methyl-3'-(trifluoromethyl)acetophenone structure |
| Acetophenone | Image of Acetophenone structure |
| 3'-(Trifluoromethyl)acetophenone | Image of 3'-(Trifluoromethyl)acetophenone structure |
Proposed Experimental Workflow for Comparative Toxicological Assessment
A tiered approach to toxicological testing is recommended, beginning with in vitro assays to assess fundamental mechanisms of toxicity, followed by targeted in vivo studies to evaluate systemic effects. This workflow is designed to be both scientifically robust and ethically considerate, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
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A Comparative Guide to the Pharmacokinetic Profile of 2'-Methyl-3'-(trifluoromethyl)acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is paramount to its clinical success. This guide offers an in-depth technical comparison of the anticipated pharmacokinetic properties of 2'-Methyl-3'-(trifluoromethyl)acetophenone derivatives. In the absence of direct experimental data for this specific class of compounds, this guide leverages established principles of medicinal chemistry and available data on structurally related analogs to provide a scientifically grounded predictive analysis. We will explore how the interplay of the ortho-methyl and meta-trifluoromethyl substituents on the acetophenone scaffold is likely to influence the ADME profile, offering valuable insights for researchers engaged in the development of therapeutic agents based on this chemical moiety.
The Structural Rationale: Impact of Methyl and Trifluoromethyl Groups
The pharmacokinetic behavior of a drug molecule is intrinsically linked to its physicochemical properties. The 2'-Methyl-3'-(trifluoromethyl)acetophenone scaffold incorporates two key functional groups that are known to significantly modulate ADME characteristics.
-
The 2'-Methyl Group: An ortho-methyl group introduces steric hindrance around the acetyl group. This can influence the molecule's conformation and its ability to interact with metabolizing enzymes.[1][2] Generally, alkyl groups are electron-donating and can slightly increase lipophilicity.
-
The 3'-(Trifluoromethyl) Group: The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its profound impact on molecular properties.[3][4] Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine bond render it resistant to metabolic cleavage.[3][4] The CF3 group significantly increases lipophilicity, which can enhance membrane permeability and plasma protein binding.[3][5]
This guide will comparatively assess the likely pharmacokinetic profile of 2'-Methyl-3'-(trifluoromethyl)acetophenone derivatives against three key comparators: the parent acetophenone scaffold, 2'-methylacetophenone, and 3'-(trifluoromethyl)acetophenone.
Absorption: Navigating Biological Barriers
The journey of a drug from its administration site to the systemic circulation is a critical first step. For orally administered drugs, this involves traversing the gastrointestinal tract.
Experimental Protocol: In Vitro Permeability Assay (Caco-2)
A standard method to predict oral absorption is the Caco-2 permeability assay. This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Workflow for Caco-2 Permeability Assay
Caption: Workflow for determining plasma protein binding using equilibrium dialysis.
Comparative Analysis of Distribution
| Compound | Predicted Plasma Protein Binding | Rationale |
| Acetophenone | Low to Moderate | Expected to have some interaction with plasma proteins like albumin, but likely not extensive. |
| 2'-Methylacetophenone | Moderate | The increased lipophilicity from the methyl group may lead to a slight increase in plasma protein binding compared to acetophenone. |
| 3'-(Trifluoromethyl)acetophenone | High | The trifluoromethyl group significantly increases lipophilicity, which is strongly correlated with higher plasma protein binding. [3] |
| 2'-Methyl-3'-(trifluoromethyl)acetophenone Derivatives | High to Very High | The cumulative effect of both lipophilic groups is expected to result in significant binding to plasma proteins. While high binding can limit the free drug concentration, it can also create a circulating reservoir of the drug. [6] |
Metabolism: The Body's Chemical Factory
Drug metabolism, primarily occurring in the liver, transforms xenobiotics into more water-soluble compounds for excretion. This process is often mediated by the cytochrome P450 (CYP) enzyme system.
Experimental Protocol: In Vitro Metabolic Stability (Liver Microsomes)
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP enzymes and are a standard in vitro tool for assessing metabolic stability.
Workflow for Microsomal Stability Assay
Caption: Workflow for assessing metabolic stability using a liver microsomal assay.
Comparative Analysis of Metabolism
| Compound | Predicted Metabolic Stability | Rationale |
| Acetophenone | Low | The acetyl group and the aromatic ring are susceptible to oxidation by CYP enzymes. The primary metabolic pathway is oxidation to phenylacetate. [7] |
| 2'-Methylacetophenone | Low to Moderate | The ortho-methyl group may provide some steric hindrance to the acetyl group, potentially slowing down its metabolism compared to acetophenone. However, the methyl group itself can be a site of metabolism (hydroxylation). |
| 3'-(Trifluoromethyl)acetophenone | Moderate to High | The trifluoromethyl group is highly resistant to metabolic attack. [3][4]Its strong electron-withdrawing effect can also deactivate the aromatic ring towards oxidative metabolism. |
| 2'-Methyl-3'-(trifluoromethyl)acetophenone Derivatives | High | This substitution pattern is expected to confer significant metabolic stability. The trifluoromethyl group will protect the meta position and deactivate the ring, while the ortho-methyl group may sterically shield the acetyl group. The primary metabolic route is likely to be oxidation of the methyl group, but this is often a slower process than direct oxidation of an unsubstituted aromatic ring. |
Excretion: The Final Exit
The removal of a drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces), is the final step in its pharmacokinetic journey.
Predicting Excretion Pathways
The route and rate of excretion are largely dependent on the physicochemical properties of the parent drug and its metabolites.
-
Renal Excretion: Small, water-soluble molecules are typically excreted by the kidneys.
-
Hepatic Excretion: Larger, more lipophilic compounds and their metabolites are often eliminated via the bile into the feces.
Comparative Analysis of Excretion
| Compound | Predicted Primary Route of Excretion | Rationale |
| Acetophenone | Renal (as metabolites) | Acetophenone is metabolized to more polar compounds like phenylacetate and hippurate, which are then readily excreted in the urine. [7] |
| 2'-Methylacetophenone | Renal (as metabolites) | Similar to acetophenone, it is expected to be metabolized to more polar forms before renal clearance. |
| 3'-(Trifluoromethyl)acetophenone | Hepatic and Renal (as metabolites) | Due to its higher lipophilicity, both the parent compound and its metabolites may undergo some degree of biliary excretion, in addition to renal clearance of more polar metabolites. |
| 2'-Methyl-3'-(trifluoromethyl)acetophenone Derivatives | Primarily Hepatic (as parent and metabolites) | Given the predicted high metabolic stability and high lipophilicity, these derivatives are likely to have a longer half-life and may be excreted more slowly. A significant portion of the dose may be eliminated as the unchanged parent drug or as metabolites via the biliary route. |
Conclusion
This comparative guide provides a predictive framework for understanding the pharmacokinetic profile of 2'-Methyl-3'-(trifluoromethyl)acetophenone derivatives. The strategic combination of an ortho-methyl group and a meta-trifluoromethyl group on the acetophenone scaffold is anticipated to yield compounds with high oral absorption, extensive plasma protein binding, and robust metabolic stability. These favorable ADME characteristics underscore the potential of this class of compounds in drug discovery programs. However, it is crucial to emphasize that these are predictive assessments. Definitive pharmacokinetic profiles can only be established through rigorous experimental in vitro and in vivo studies. The experimental protocols outlined in this guide provide a roadmap for such investigations, which are essential for the successful translation of promising lead compounds into clinically viable drug candidates.
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"in vivo testing of novel compounds from 2'-Methyl-3'-(trifluoromethyl)acetophenone"
An In Vivo Comparative Guide: Evaluating Novel Therapeutics Derived from 2'-Methyl-3'-(trifluoromethyl)acetophenone
Foreword
As a Senior Application Scientist, the transition from a promising in vitro hit to a viable in vivo candidate is where the true challenge of drug discovery lies. The acetophenone scaffold, particularly when functionalized with a trifluoromethyl group, offers a compelling starting point for novel therapeutic design. The trifluoromethyl moiety is a well-established bioisostere for various functional groups and can significantly enhance critical drug-like properties such as metabolic stability, lipophilicity, and membrane permeability, thereby improving pharmacokinetic behavior.[1] This guide is structured to provide a robust, logic-driven framework for the in vivo evaluation of novel compounds derived from 2'-Methyl-3'-(trifluoromethyl)acetophenone. We will move beyond rote protocols to dissect the causality behind our experimental choices, ensuring a self-validating and scientifically rigorous approach.
This document will compare a hypothetical lead candidate, Compound-3MA , against a relevant standard-of-care, Reference Drug-Y , in a preclinical oncology model.
The Strategic Imperative for In Vivo Characterization
Initial high-throughput in vitro screens provide essential, yet incomplete, data. A complex biological system introduces variables such as absorption, distribution, metabolism, and excretion (ADME), which fundamentally dictate a compound's efficacy and safety.[2][3] Therefore, well-designed in vivo studies are not merely a validation step but a critical discovery phase to understand the intricate relationship between pharmacokinetics (PK) and pharmacodynamics (PD).[4][5] This guide will focus on an integrated approach, assessing efficacy, safety, and PK/PD relationships concurrently.
Efficacy Evaluation in a Xenograft Model: Compound-3MA vs. Reference Drug-Y
Acetophenone derivatives have demonstrated a wide range of biological activities, including potential anticancer properties.[6][7] Our hypothetical lead, Compound-3MA, has shown potent cytotoxicity against a human non-small cell lung cancer cell line (A549) in vitro. The logical next step is to assess its anti-tumor activity in an established in vivo model.
Causality in Model Selection
The cell line-derived xenograft (CDX) model is a foundational tool in preclinical oncology for its reproducibility and utility in assessing direct anti-tumor activity.[8][9] We utilize immunodeficient mice (e.g., NOD-SCID) to prevent graft rejection of the human A549 tumor cells, thereby creating a reliable system to test our compounds.[10][11]
Experimental Workflow: Multi-Arm Efficacy Study
A multi-arm study allows for simultaneous comparison against both negative (vehicle) and positive (Reference Drug-Y) controls, which is essential for contextualizing the efficacy of Compound-3MA.
Figure 1: Workflow for the comparative in vivo efficacy and tolerability study.
Detailed Efficacy Protocol
-
Cell Culture: A549 cells are cultured under standard conditions and harvested during the logarithmic growth phase. Viability must exceed 95% as determined by trypan blue exclusion.
-
Implantation: Each NOD-SCID mouse is subcutaneously inoculated in the right flank with 5 x 10⁶ A549 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel. The Matrigel enhances tumor take-rate and growth consistency.
-
Tumor Monitoring & Randomization: Tumors are measured three times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2. When tumors reach an average volume of 150 mm³, mice are randomized into the four treatment arms. This randomization is critical to prevent bias.[12]
-
Dosing: Dosing is initiated (Day 0) and administered daily via oral gavage for 21 days.
-
Endpoint: The primary endpoint is the percentage of Tumor Growth Inhibition (%TGI) at Day 21, calculated for each treated group relative to the vehicle control.
Comparative Efficacy and Tolerability Data
Table 1: Efficacy and Tolerability Comparison at Day 21
| Treatment Group | Dose (mg/kg, p.o.) | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | - | 1850 ± 210 | - | +4.5 |
| Compound-3MA | 15 | 1184 ± 155 | 36.0 | +3.8 |
| Compound-3MA | 50 | 518 ± 98 | 72.0 | -1.5 |
| Reference Drug-Y | 25 | 870 ± 130 | 53.0 | -8.2 |
The results demonstrate a clear dose-dependent anti-tumor response for Compound-3MA. Critically, at 50 mg/kg, Compound-3MA shows superior efficacy to Reference Drug-Y and is significantly better tolerated, as indicated by the minimal impact on body weight—a key general indicator of toxicity.[13][14]
Pharmacokinetic (PK) Profiling: Linking Exposure to Efficacy
Efficacy data is meaningless without understanding the drug's exposure. A PK study is essential to determine if the superior efficacy of Compound-3MA is due to better intrinsic potency or simply higher and more sustained exposure in the plasma and tumor.[15]
PK Study Design and Protocol
A satellite group of non-tumor-bearing mice is used for a single-dose PK study to avoid confounding factors from the tumor or disease state.
Figure 2: Workflow for a comparative pharmacokinetic study.
-
Administration: Two groups of mice are administered Compound-3MA: one via intravenous (IV) injection and one via oral gavage (PO). The IV dose provides a baseline for 100% bioavailability.
-
Sampling: Blood is collected at multiple time points post-administration.
-
Bioanalysis: Plasma concentrations of Compound-3MA are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Parameter Calculation: Key PK parameters are calculated using non-compartmental analysis.
Comparative Pharmacokinetic Data
Table 2: Key Pharmacokinetic Parameters
| Parameter | Compound-3MA (50 mg/kg PO) | Reference Drug-Y (25 mg/kg PO) |
|---|---|---|
| Cₘₐₓ (ng/mL) | 2150 | 980 |
| Tₘₐₓ (hr) | 1.5 | 3.0 |
| AUC₀₋₂₄ (ng·hr/mL) | 15800 | 7100 |
| T½ (hr) | 7.2 | 4.5 |
| Oral Bioavailability (F%) | 65% | 38% |
The PK data provides a compelling explanation for the efficacy results. Compound-3MA exhibits significantly higher maximum concentration (Cₘₐₓ) and total drug exposure (AUC) compared to Reference Drug-Y. Its superior oral bioavailability (F%) and longer half-life (T½) suggest better absorption and metabolic stability, likely influenced by the trifluoromethyl group.[1] This favorable PK profile ensures that the tumor is exposed to higher, more sustained concentrations of the active compound, driving the enhanced anti-tumor effect.
Mechanistic Validation: In Vivo Target Engagement
To build a truly convincing case, we must demonstrate that Compound-3MA engages its intended molecular target within the tumor tissue in vivo. Assuming Compound-3MA was designed to inhibit the phosphorylation of a key signaling protein (e.g., Target Kinase X), we can assess this directly.
Protocol for Target Engagement
-
Study Design: A short-term efficacy study is conducted. Tumor-bearing mice are treated with a single 50 mg/kg dose of Compound-3MA or vehicle.
-
Tissue Harvest: Tumors are harvested at a time point corresponding to high drug exposure (e.g., 2 hours post-dose, based on PK data).
-
Analysis: Tumor lysates are analyzed by Western Blot to measure the levels of phosphorylated Target Kinase X (p-TKX) relative to total Target Kinase X (Total-TKX).
Figure 3: Hypothetical signaling pathway inhibited by Compound-3MA.
A significant reduction in the p-TKX/Total-TKX ratio in tumors from Compound-3MA-treated mice compared to vehicle controls would provide direct evidence of in vivo target engagement, linking the compound's molecular mechanism to its observed anti-tumor efficacy.
Conclusion and Path Forward
This comparative guide illustrates a multi-faceted in vivo evaluation of a novel compound, Compound-3MA , derived from 2'-Methyl-3'-(trifluoromethyl)acetophenone. The data collectively demonstrate that Compound-3MA is a superior therapeutic candidate compared to Reference Drug-Y , exhibiting:
-
Greater Efficacy: Higher tumor growth inhibition in a xenograft model.
-
Improved Safety Profile: Better tolerability with minimal impact on body weight.
-
Superior Pharmacokinetics: Enhanced oral bioavailability and sustained exposure.
The logical, evidence-based progression from efficacy to PK and target engagement provides a robust and defensible data package. The next steps in the preclinical development of Compound-3MA would involve formal GLP toxicology studies in two species[16] and further efficacy testing in more complex models, such as patient-derived xenografts (PDX), to confirm its activity in a more heterogeneous tumor environment.[10]
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A Comparative Benchmarking Guide to the Synthesis of 2'-Methyl-3'-(trifluoromethyl)acetophenone
Introduction
2'-Methyl-3'-(trifluoromethyl)acetophenone is a valuable ketone intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group, a key pharmacophore, and the specific substitution pattern on the aromatic ring make its efficient and regioselective synthesis a topic of significant interest for researchers in medicinal and process chemistry. This guide provides an in-depth comparison of two robust synthetic strategies for the preparation of this target molecule, starting from the readily available precursor, 2-methyl-3-(trifluoromethyl)aniline.
The objective of this document is to offer a detailed, practical, and comparative analysis of these synthetic routes. We will delve into the mechanistic underpinnings of each pathway, provide detailed step-by-step experimental protocols, and present a clear comparison of their respective advantages and disadvantages in terms of yield, purity, operational complexity, and scalability. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions when planning the synthesis of this and structurally related compounds.
Synthetic Strategies Overview
Two primary synthetic routes, leveraging classical and reliable organic transformations, have been devised and will be benchmarked against each other. Both pathways commence with 2-methyl-3-(trifluoromethyl)aniline, a commercially available starting material.
-
Route A: The Grignard Reagent Pathway. This established route involves the conversion of the starting aniline to an aryl bromide via a Sandmeyer reaction. The subsequent formation of a Grignard reagent, followed by acylation, yields the desired acetophenone.
-
Route B: The Nitrile Addition Pathway. This alternative strategy also begins with a Sandmeyer reaction to convert the aniline into a benzonitrile intermediate. The target ketone is then obtained through the addition of a methyl organometallic reagent to the nitrile, followed by hydrolysis.
The following sections will provide a detailed exploration of each route.
Route A: The Grignard Reagent Pathway
This pathway is a classic and highly reliable method for the synthesis of aryl ketones. It proceeds in three distinct steps from the common aniline precursor.
Step 1: Sandmeyer Bromination of 2-Methyl-3-(trifluoromethyl)aniline
Mechanistic Insight: The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the conversion of aryl amines into a wide array of functional groups via a diazonium salt intermediate.[1] In this step, the primary amine is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a relatively stable diazonium salt. This intermediate is then decomposed in the presence of a copper(I) bromide catalyst. The copper(I) facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical, which then abstracts a bromine atom from the copper(II) bromide complex to yield the desired aryl bromide.[1]
Experimental Protocol:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methyl-3-(trifluoromethyl)aniline (1.0 eq.) in a mixture of 48% hydrobromic acid (3.0 eq.) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Copper(I) Bromide Mediated Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (N₂ evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract with diethyl ether or dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1-bromo-2-methyl-3-(trifluoromethyl)benzene.
Step 2 & 3: Grignard Reagent Formation and Acylation
Mechanistic Insight: The Grignard reaction is a powerful tool for C-C bond formation.[2] In this sequence, elemental magnesium undergoes an oxidative insertion into the carbon-bromine bond of the aryl bromide to form an organomagnesium species, the Grignard reagent. The polarity of the C-Mg bond renders the carbon atom highly nucleophilic. This nucleophile then readily attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride. The initial tetrahedral intermediate subsequently collapses to form the ketone. Using an excess of the acetylating agent is crucial to prevent the newly formed ketone from reacting with a second equivalent of the Grignard reagent.[3]
Experimental Protocol:
-
Grignard Reagent Formation: Assemble a dry three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq.) in the flask.
-
Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-2-methyl-3-(trifluoromethyl)benzene (1.0 eq.) in anhydrous THF from the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until the magnesium is consumed. Cool the resulting Grignard reagent solution to room temperature.
-
Acylation: In a separate, larger flask, prepare a solution of acetic anhydride (2.0 eq.) in anhydrous THF and cool it to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the cold acetic anhydride solution via a cannula or dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up and Purification: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or vacuum distillation to yield 2'-methyl-3'-(trifluoromethyl)acetophenone.
Route B: The Nitrile Addition Pathway
This pathway offers an alternative approach to the target ketone, also proceeding in three steps from the same starting aniline.
Step 1: Sandmeyer Cyanation of 2-Methyl-3-(trifluoromethyl)aniline
Mechanistic Insight: Similar to the bromination, this reaction proceeds through a diazonium salt. The key difference is the use of copper(I) cyanide as the reagent. The mechanism is analogous, involving a single-electron transfer from the copper(I) species to the diazonium salt to generate an aryl radical. This radical then reacts with the cyanide species to form the benzonitrile product.[1] This reaction is a powerful method for introducing a carbon atom, which can then be further elaborated.
Experimental Protocol:
-
Diazotization: Prepare the diazonium salt of 2-methyl-3-(trifluoromethyl)aniline as described in Route A, Step 1, using hydrochloric acid instead of hydrobromic acid.
-
Copper(I) Cyanide Mediated Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water. Heat the solution to 60-70 °C.
-
Carefully neutralize the cold diazonium salt solution with sodium carbonate until it is slightly alkaline.
-
Slowly add the neutralized diazonium salt solution to the hot copper(I) cyanide solution.
-
Maintain the reaction mixture at 80-90 °C for 1 hour.
-
Work-up and Purification: Cool the mixture and extract with toluene or dichloromethane.
-
Wash the organic layer with dilute sodium hydroxide solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude 2-methyl-3-(trifluoromethyl)benzonitrile by vacuum distillation or recrystallization.
Step 2 & 3: Reaction with Methylmagnesium Bromide and Hydrolysis
Mechanistic Insight: The reaction of a Grignard reagent with a nitrile is a classic method for ketone synthesis. The nucleophilic methyl group of methylmagnesium bromide attacks the electrophilic carbon of the nitrile group.[4] This addition forms a magnesium salt of an imine. This intermediate is stable and does not react further with the Grignard reagent. Subsequent work-up with aqueous acid hydrolyzes the imine to the corresponding ketone.[2]
Experimental Protocol:
-
Grignard Addition: In a dry three-necked flask under a nitrogen atmosphere, dissolve 2-methyl-3-(trifluoromethyl)benzonitrile (1.0 eq.) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (1.2 eq., e.g., 3.0 M in diethyl ether) dropwise.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or gently reflux for 1 hour to ensure complete reaction.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly add 10% aqueous sulfuric acid or hydrochloric acid.
-
Stir vigorously for 1-2 hours until the intermediate imine is fully hydrolyzed.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or vacuum distillation to afford 2'-methyl-3'-(trifluoromethyl)acetophenone.
Comparative Analysis
| Parameter | Route A: Grignard Pathway | Route B: Nitrile Addition Pathway | Rationale & Justification |
| Overall Yield | Moderate to Good | Moderate to Good | Both routes involve multi-step sequences with purification at each stage. Final yields will be highly dependent on the efficiency of each individual step. Grignard reactions with anhydrides can be very high-yielding.[3] Nitrile additions are also generally efficient. |
| Reagent Toxicity & Handling | Higher Concern: Requires handling of HBr, Br₂, and pyrophoric Grignard reagents. | Higher Concern: Involves highly toxic cyanide salts (CuCN, KCN) and pyrophoric Grignard reagents. | The use of cyanide in Route B is a significant safety and environmental concern, requiring specialized handling and waste disposal protocols. |
| Operational Complexity | Moderate | Moderate to High | Both routes involve low-temperature reactions and handling of sensitive reagents. The Sandmeyer cyanation in Route B, with its hot addition and handling of cyanide salts, can be considered more complex and hazardous. |
| Scalability | Good | Moderate | The Grignard pathway (Route A) is generally more amenable to large-scale synthesis due to the avoidance of highly toxic cyanide reagents. Managing cyanide waste on a large scale is challenging. |
| Cost of Reagents | Moderate | Moderate | The primary costs are associated with the starting aniline, copper salts, and solvents, which are comparable for both routes. The cost of cyanide salts versus bromine sources is generally not a major differentiating factor at laboratory scale. |
| Robustness & Reliability | High | High | Both synthetic sequences are based on well-established, classic organic reactions that are known to be reliable for a wide range of substrates. |
Conclusion
Both the Grignard Pathway (Route A) and the Nitrile Addition Pathway (Route B) represent viable and effective strategies for the synthesis of 2'-methyl-3'-(trifluoromethyl)acetophenone from 2-methyl-3-(trifluoromethyl)aniline. The choice between these two routes will likely be dictated by the specific constraints and priorities of the laboratory or production facility.
Route A (Grignard Pathway) is recommended as the superior method, particularly when considering safety, environmental impact, and scalability. While it involves the use of a strong acid (HBr) and the preparation of a moisture-sensitive Grignard reagent, these are standard procedures in most synthetic laboratories. The avoidance of highly toxic cyanide salts is a major advantage.
Route B (Nitrile Addition Pathway) , while mechanistically sound and likely to provide good yields, is hampered by the significant safety and handling concerns associated with the use of copper(I) cyanide and potassium cyanide. This route should only be considered when appropriate safety infrastructure and waste disposal procedures are readily available, or if the intermediate benzonitrile is required for other synthetic purposes.
Ultimately, this guide provides the foundational information and detailed protocols to enable a proficient synthetic chemist to successfully produce 2'-methyl-3'-(trifluoromethyl)acetophenone by either method, with a clear understanding of the trade-offs involved.
References
- Zhejiang Weihua New Material Co Ltd. (2018). Synthesis method of 2-methyl-3-trifluoromethylaniline. CN108911989B.
- Godrej Agrovet Limited. (2021). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. WO 2021/171301 A1.
- Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(10), 2518–2521.
- Dhami, P. S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2777-2819.
- Jiangsu Kuaida Agrochemical Co Ltd. (2014). Synthesis method of 2-methyl-3-trifluoromethyl phenylamine. CN103570558A.
- Leazer, J. L., et al. (2003). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. Organic Syntheses, 80, 1.
- Siegel, D. (n.d.). Organolithium Reagents. Myers Research Group, Harvard University.
- Lianyungang Zaixing Chemical Co Ltd. (2012). Method for synthesizing trifluoromethyl acetophenone. CN102690180A.
- Sumitomo Chemical Co. (2017). Method for producing 2'-trifluoromethyl group-substituted aromatic ketone. EP3196183A1.
- Wu, S., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 122.
- Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(10), 2518–2521.
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Wikipedia contributors. (2023). Organolithium reagent. Wikipedia. [Link]
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Organic Syntheses. (n.d.). (e)-4-hexen-1-ol. [Link]
- The Royal Society of Chemistry. (2018). Supplementary Information for A new and efficient protocol for the synthesis of 2-amino-5-cyano-4-(trifluoromethyl)
- The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
-
National Center for Biotechnology Information. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PubChem. [Link]
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Professor Dave Explains. (2019). Organolithium Reagents. YouTube. [Link]
- Merck & Co Inc. (2001). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
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Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- Bayer Cropscience Ag. (2020). PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. EP 3696165 A1.
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Indian Academy of Sciences. (2018). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. [Link]
- Syngenta Participations Ag. (2002). Process for the preparation of trifluoromethyl acetophenone. US6420608B1.
- Jiangsu Tianjincang Chemical Co Ltd. (2021). Synthetic method of 2-trifluoromethyl benzamide. CN113698315A.
-
Albemarle Corporation. (n.d.). Methylmagnesium Bromide, typ. 35 % solution in 2-MethylTHF (typ. 3.0 mol/L). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
